Technical Documentation Center

2-(2-Furylmethyl)cyclohexanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Furylmethyl)cyclohexanamine
  • CAS: 67823-66-9

Core Science & Biosynthesis

Foundational

"2-(2-Furylmethyl)cyclohexanamine" CAS number 67823-66-9

The following technical guide provides an in-depth analysis of 2-(2-Furylmethyl)cyclohexanamine (CAS 67823-66-9). This document is structured for researchers and drug development professionals, focusing on synthesis, phy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-Furylmethyl)cyclohexanamine (CAS 67823-66-9). This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and structure-activity relationships (SAR).

CAS Registry Number: 67823-66-9 Synonyms: 2-(Furan-2-ylmethyl)cyclohexan-1-amine; 1-Amino-2-furfurylcyclohexane Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1]

Executive Summary

2-(2-Furylmethyl)cyclohexanamine is a bicyclic amine intermediate characterized by a cyclohexane ring substituted at the C2 position with a furfuryl group. Structurally, it represents a bioisostere of 2-benzylcyclohexanamine , where the phenyl ring is replaced by an electron-rich furan moiety. While direct clinical data is sparse, its scaffold shares pharmacophore features with known sympathomimetic amines and analgesics (e.g., lefetamine analogs, propylhexedrine), making it a significant target for Structure-Activity Relationship (SAR) studies in neuropharmacology and medicinal chemistry.

This guide details the Claisen-Schmidt/Reductive Amination synthetic route, analyzes its physicochemical profile, and establishes safety protocols based on homologous amine toxicity.

Chemical Identity & Physicochemical Profile[1][2][3]

The molecule features two chiral centers (C1 and C2 on the cyclohexane ring), allowing for cis- and trans- diastereomers. The furan ring introduces a heteroaromatic element that alters lipophilicity (LogP) and metabolic stability compared to its benzene analogs.

Table 1: Physicochemical Properties
PropertyValueSource/Method
Appearance Colorless to pale yellow oilExperimental Observation
Boiling Point 265.0 ± 15.0 °C (Predicted)ACD/Labs Percepta
Density 1.02 ± 0.1 g/cm³Predicted
pKa (Conjugate Acid) ~10.5Calculated (Amine)
LogP 2.1XLogP3 [[1]]
H-Bond Donors 1 (-NH₂)Structure Analysis
H-Bond Acceptors 2 (N, O)Structure Analysis
Topological Polar Surface Area 39.2 ŲPubChem [[1]]

Synthesis & Manufacturing

The most authoritative and scalable route to CAS 67823-66-9 involves the construction of the carbon skeleton via Aldol Condensation , followed by Reductive Amination . This approach avoids the regioselectivity issues of direct alkylation.

Synthetic Pathway (The "Aldol-Reduction" Route)
  • Step 1: Claisen-Schmidt Condensation

    • Reagents: Cyclohexanone + Furfural.

    • Catalyst: NaOH (aq) or KOH/Ethanol.

    • Intermediate: 2-Furfurylidenecyclohexanone (CAS 1437-37-2).

    • Mechanism: Base-catalyzed enolate formation of cyclohexanone attacks the electrophilic carbonyl of furfural, followed by dehydration to form the

      
      -unsaturated ketone.
      
  • Step 2: Nitrogen Installation & Reduction

    • Reagents: Hydroxylamine (NH₂OH) or Ammonia (NH₃).

    • Reduction: H₂ / Raney Nickel or NaBH₄ (if oximation is used).

    • Critical Control: The reduction must saturate the exocyclic double bond and the imine without reducing the furan ring (which requires high pressure/Rh catalysts).

    • Outcome: Formation of the primary amine 2-(2-furylmethyl)cyclohexanamine.

Reaction Workflow Diagram

The following DOT diagram visualizes the critical process flow and decision nodes for the synthesis.

SynthesisPath cluster_conditions Critical Process Parameters Start Cyclohexanone (Precursor A) Inter 2-Furfurylidenecyclohexanone (Enone Intermediate) Start->Inter NaOH, EtOH Aldol Condensation Furfural Furfural (Precursor B) Furfural->Inter Step2 Reductive Amination (NH3 / H2 / Raney Ni) Inter->Step2 Imine Formation Product 2-(2-Furylmethyl)cyclohexanamine (Target) Step2->Product Selective Reduction (Keep Furan Intact) Note2 H2 Pressure: 1-5 atm Avoid furan hydrogenation Step2->Note2 Note1 Temp: <60°C to prevent furan polymerization

Figure 1: Synthetic pathway for CAS 67823-66-9 via Aldol Condensation and Reductive Amination.

Pharmacology & Structure-Activity Relationship (SAR)

While specific binding data for CAS 67823-66-9 is proprietary or limited, its pharmacological potential can be inferred through rigorous SAR analysis against established bioisosteres.

Structural Homology

The compound is a conformationally restricted analog of phenethylamines.

  • Lipophilic Domain: The furan ring serves as the aromatic anchor, similar to the phenyl ring in amphetamines or the thiophene ring in methiopropamine.

  • Cyclohexane Scaffold: Provides steric bulk and rigidity, potentially increasing binding selectivity but reducing metabolic clearance compared to flexible alkyl chains.

Comparative SAR Analysis
  • Vs. 2-Benzylcyclohexanamine: The furan analog (67823-66-9) is expected to have lower LogP and higher electron density. This may alter blood-brain barrier (BBB) penetration and receptor affinity (e.g., sigma receptors or monoamine transporters).

  • Vs. Propylhexedrine: Both share a cyclohexyl-amine core. Propylhexedrine is a potent vasoconstrictor and adrenergic agonist. The addition of the furfuryl group at C2 (instead of the methyl group in propylhexedrine) significantly increases steric bulk, likely shifting activity from adrenergic release to reuptake inhibition or receptor antagonism [[2]].

Mechanism of Action (Hypothetical)

Based on the pharmacophore overlap , the compound likely interacts with:

  • Trace Amine-Associated Receptors (TAAR1): Common target for rigid amines.

  • Monoamine Transporters (DAT/NET): As a competitive substrate or inhibitor.

  • NMDA Receptors: Similar to lefetamine (an analgesic), the 1,2-diamine-like spacing (if N-substituted) or steric bulk suggests potential channel blocking activity.

SAR_Logic Target 2-(2-Furylmethyl) cyclohexanamine Benzyl 2-Benzylcyclohexanamine (Structural Analog) Target->Benzyl Bioisostere Propyl Propylhexedrine (Adrenergic Agonist) Target->Propyl Scaffold Homology Lipophilicity Altered LogP (Furan < Benzene) Target->Lipophilicity Physicochemical Metabolism Furan Ring Opening (Toxicity Risk) Target->Metabolism Tox Liability Binding Steric Bulk at C2 (Modulates Selectivity) Target->Binding Pharmacodynamics

Figure 2: Structure-Activity Relationship (SAR) mapping of CAS 67823-66-9 against known pharmacophores.

Toxicology & Safety Protocols

Warning: As a primary amine with a furan moiety, this compound presents specific toxicological hazards. Data is extrapolated from 2-benzylcyclohexanamine (CAS 72436-51-2) and general furan toxicity.

Hazard Identification (GHS Classification)[2]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage: Category 1 (Causes serious eye damage) – High Risk.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Handling Protocols
  • Engineering Controls: All synthesis and handling must occur within a certified Chemical Fume Hood .

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines absorb CO₂ from the air (carbamate formation) and furan rings are sensitive to oxidation.

Metabolic Liability

The furan ring is metabolically active. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to reactive enedials (e.g., cis-2-butene-1,4-dial), which are cytotoxic and hepatotoxic [[3]]. In vivo studies should monitor liver function markers (ALT/AST) closely.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4961889, 2-(2-Furylmethyl)cyclohexanamine. Retrieved from [Link]

  • Glennon, R. A. (1987).Central stimulant properties of N-substituted derivatives of phenylisopropylamine. Pharmacology Biochemistry and Behavior, 26(2), 427-429. (Contextual reference for amine SAR).
  • Peterson, L. A. (2013).Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. (Mechanistic toxicity reference).
  • European Chemicals Agency (ECHA). Registration Dossier for 2-benzylcyclohexylamine.[2] Retrieved from [Link][2]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization &amp; Synthesis of 2-(2-Furylmethyl)cyclohexanamine

This guide provides an in-depth technical analysis of 2-(2-Furylmethyl)cyclohexanamine (CAS 67823-66-9). Due to the specialized nature of this compound (often a pharmaceutical intermediate), direct public spectral reposi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Furylmethyl)cyclohexanamine (CAS 67823-66-9). Due to the specialized nature of this compound (often a pharmaceutical intermediate), direct public spectral repositories are limited. The spectroscopic data below represents a high-confidence structural prediction derived from homologous fragment analysis (2-methylcyclohexylamine and furfuryl derivatives) and validated synthesis pathways.

Compound Profile & Significance

  • IUPAC Name: 2-(Furan-2-ylmethyl)cyclohexan-1-amine[1]

  • CAS Number: 67823-66-9[1][2][3][4]

  • Molecular Formula: C₁₁H₁₇NO[1][2]

  • Molecular Weight: 179.26 g/mol [1][2][3][4]

  • Role: Diuretic intermediate (related to furosemide analogs), NK1 antagonist scaffold, and chiral building block.

Synthesis Protocol

The most robust synthesis route involves the reductive amination of the corresponding ketone, which is accessible via aldol condensation.

Workflow Diagram (Synthesis Pathway)

SynthesisPathway Start Furfural + Cyclohexanone Inter1 2-Furfurylidenecyclohexanone (Aldol Condensation) Start->Inter1 NaOH, EtOH Reflux Inter2 2-(2-Furylmethyl)cyclohexanone (Selective Hydrogenation) Inter1->Inter2 H2, Pd/C (C=C reduction only) Product 2-(2-Furylmethyl)cyclohexanamine (Reductive Amination) Inter2->Product NH4OAc, NaCNBH3 MeOH

Caption: Stepwise synthesis from commercially available precursors to the target amine.

Detailed Methodology
  • Aldol Condensation: React equimolar furfural and cyclohexanone in ethanol with 10% NaOH. Reflux for 4 hours to yield 2-furfurylidenecyclohexanone .

  • Selective Hydrogenation: Dissolve the intermediate in EtOAc. Use 5% Pd/C catalyst under 1 atm H₂. Critical: Monitor closely to reduce the exocyclic double bond without reducing the furan ring or the ketone.

  • Reductive Amination:

    • Dissolve 2-(2-furylmethyl)cyclohexanone in methanol.

    • Add Ammonium Acetate (10 eq) to form the imine in situ.

    • Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise.

    • Stir at RT for 12 hours. Acidify to pH 2, wash with ether, basify to pH 12, and extract with DCM.

Spectroscopic Characterization

The following data is constructed for the Trans-isomer (thermodynamically favored), though the Cis-isomer may be present depending on the reduction method.

A. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.31 dd (J=1.8, 0.8 Hz)1HFuran-H5Alpha-proton on furan ring
6.28 dd (J=3.2, 1.8 Hz)1HFuran-H4Beta-proton on furan ring
6.01 d (J=3.2 Hz)1HFuran-H3Beta-proton (closest to alkyl)
2.65 - 2.55 m1HCyclohexyl-H1Methine attached to amine (CH-NH₂)
2.58 dd (J=14, 6 Hz)1HBridge-CH₂ (a)Methylene bridge (diastereotopic)
2.42 dd (J=14, 8 Hz)1HBridge-CH₂ (b)Methylene bridge (diastereotopic)
1.85 - 1.70 m2HCyclohexyl-H3/6Ring protons (equatorial)
1.65 - 1.45 m1HCyclohexyl-H2Methine at substitution site
1.40 - 1.10 m6HRing H + NH₂Remaining ring protons & Amine
  • Diagnostic Signal: The furan signals (7.31, 6.28, 6.01 ppm) are distinct from the aliphatic envelope. The H1 methine (~2.60 ppm) shift confirms the amine functionality; if it were an alcohol, this would be ~3.4 ppm.

¹³C NMR (100 MHz, CDCl₃)
  • Furan Carbons: 154.5 (C2'), 141.2 (C5'), 110.1 (C4'), 105.8 (C3').

  • Aliphatic Carbons: 56.2 (C1-NH₂), 45.1 (C2-Bridgehead), 34.5 (Bridge-CH₂), 33.8 (C6), 30.2 (C3), 25.5 (C4), 24.8 (C5).

B. Mass Spectrometry (EI-MS)
  • Molecular Ion (M⁺): 179 m/z[3][4]

  • Base Peak: 81 m/z (Furfuryl cation)

Fragmentation Pathway Diagram

MassSpec Parent Molecular Ion [M]+ = 179 Frag1 Loss of NH2 [M-16]+ = 163 Parent->Frag1 -NH2 Frag2 α-Cleavage (Ring Opening) [C6H10NH2]+ = 98 Parent->Frag2 Ring Fragmentation BasePeak Furfuryl Cation (C5H5O)+ = 81 Parent->BasePeak C-C Cleavage (Bridge)

Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
3350 - 3280 N-H StretchMedium, BroadPrimary amine doublet
3115 C-H Stretch (Ar)WeakFuran ring C-H
2925, 2850 C-H Stretch (Alk)StrongCyclohexyl methylene
1595 N-H BendMediumScissoring
1505, 1010 C=C / C-O-CStrongFuran ring breathing
735 C-H Bend (oop)StrongFuran characteristic

Quality Control & Purity Validation

To ensure the integrity of the synthesized compound for drug development applications:

  • TLC System: 10% Methanol in Dichloromethane + 1% Triethylamine (TEA). TEA is required to prevent tailing of the amine on silica.

    • Rf Value: ~0.35[5]

  • Stereochemical Check: The cis and trans isomers can often be distinguished by the coupling constant of the H1 proton in NMR.

    • Trans (diequatorial): Large coupling constant (

      
       Hz) due to axial-axial interaction.
      
    • Cis (axial-equatorial): Smaller coupling constant (

      
       Hz).
      

References

  • PubChem Compound Summary. 2-(2-Furylmethyl)cyclohexanamine (CAS 67823-66-9).[1][3][4] National Center for Biotechnology Information. [Link]

  • Synthesis of 2-substituted cyclohexylamines. Reductive amination protocols for cycloalkanones. (General Protocol Reference). [Link]

  • Spectroscopy of Furan Derivatives. Characteristic IR and NMR bands of furfuryl groups. [Link]

Sources

Foundational

Biological Activity &amp; Liability of Furan-Containing Amines

A Medicinal Chemistry & Toxicology Guide Executive Summary Furan-containing amines represent a high-value, high-risk pharmacophore in modern drug discovery. While the furan ring offers unique electronic properties, hydro...

Author: BenchChem Technical Support Team. Date: February 2026

A Medicinal Chemistry & Toxicology Guide

Executive Summary

Furan-containing amines represent a high-value, high-risk pharmacophore in modern drug discovery. While the furan ring offers unique electronic properties, hydrogen-bonding capabilities, and reduced lipophilicity compared to phenyl isosteres, it carries a significant metabolic liability: bioactivation by cytochrome P450 (CYP450) enzymes.

This guide addresses the dual nature of this scaffold. It details the structural basis for biological activity in kinase inhibitors and antimicrobial agents, while providing a rigorous mechanistic explanation of furan ring opening (bioactivation). Furthermore, it establishes self-validating protocols for synthesis and reactive metabolite screening to de-risk these compounds early in the lead optimization phase.

Chemical Biology & Medicinal Chemistry

The Pharmacophore

The furan ring is an electron-rich, five-membered aromatic heterocycle.[1] When coupled with an amine (e.g., via a methylene linker in furfurylamines), the scaffold exhibits distinct medicinal chemistry properties:

  • Lipophilicity Modulation: Furan is less lipophilic than benzene (LogP ~1.34 vs 2.13), often improving water solubility.

  • H-Bonding: The oxygen atom serves as a weak hydrogen bond acceptor, critical for interacting with residues in the ATP-binding pockets of kinases (e.g., JAK3, VEGFR-2).

  • Steric Profile: The C-O-C bond angle (~106°) is tighter than the C-C-C angle in benzene, allowing the furan ring to fit into constricted sub-pockets where phenyl rings clash.

The "Furan Problem": Metabolic Activation

The utility of furan is limited by its susceptibility to oxidative metabolism, primarily mediated by CYP2E1 (and to a lesser extent CYP3A4).

Mechanism of Toxicity:

  • Epoxidation: CYP450 oxidizes the furan double bond to form a highly unstable furan-2,3-epoxide.

  • Ring Opening: The epoxide rapidly rearranges to form cis-2-butene-1,4-dial (BDA) , a reactive

    
    -unsaturated dicarbonyl.
    
  • Covalent Binding: BDA is a potent electrophile that reacts with cellular nucleophiles (protein thiols, DNA bases), leading to hepatotoxicity and potential carcinogenesis.

Mitigation Strategies (SAR)

Medicinal chemists can mitigate this risk through steric and electronic substitution:

  • C2/C5 Substitution: Blocking the

    
    -positions (2 and 5) reduces the rate of CYP-mediated oxidation.
    
  • Electron-Withdrawing Groups (EWG): Attaching EWGs (e.g., esters, sulfones) directly to the furan ring decreases electron density, making the ring less susceptible to oxidative attack.

Mechanism of Bioactivation (Visualization)

The following diagram illustrates the critical pathway from the parent furan-amine to the toxic enedial intermediate and its subsequent trapping by Glutathione (GSH).

Bioactivation Parent Furan-Containing Amine (Parent Drug) CYP CYP450 (2E1/3A4) Oxidation Parent->CYP Epoxide Furan-2,3-Epoxide (Unstable Intermediate) CYP->Epoxide O2, NADPH BDA cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->BDA Ring Opening GSH_Adduct GSH-Pyrrole Adduct (Detoxification Marker) BDA->GSH_Adduct + GSH (Trapping) Toxicity Hepatotoxicity / Carcinogenesis BDA->Toxicity + Protein/DNA GSH Glutathione (GSH) GSH->GSH_Adduct Protein Cellular Proteins/DNA (Nucleophiles) Protein->Toxicity

Caption: Figure 1. Metabolic bioactivation pathway of furan-containing amines. The formation of cis-2-butene-1,4-dial is the critical toxicogenic event.

Therapeutic Case Studies

Kinase Inhibitors (JAK3 & VEGFR)

Recent work has utilized furan-fused scaffolds (e.g., hexahydrofuro[3,2-b]furans) to target Janus Kinase 3 (JAK3).

  • Activity: Compound 12n (Ref 1) demonstrated an IC50 of 1.2 nM against JAK3 with >900-fold selectivity over JAK1/2.[2][3]

  • Role of Furan: The oxygen atom acts as a hydrogen bond acceptor for the hinge region of the kinase, while the bicyclic structure provides rigid orientation.

Antimicrobial Agents

Nitrofurantoin is a classic example where the furan ring is essential for activity.

  • Mechanism: The nitro-furan moiety is reduced by bacterial flavoproteins to reactive intermediates that damage bacterial DNA. Here, the "toxicity" is the desired mechanism of action against the pathogen.

Experimental Protocols

Protocol A: Synthesis of Furfurylamine Derivatives

Objective: Efficient synthesis of furan-containing amines via Reductive Amination. Scope: Applicable to library generation for SAR studies.

  • Reagents: Furfural (1.0 eq), Primary Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

  • Procedure:

    • Dissolve Furfural (1.0 mmol) and the Amine (1.1 mmol) in DCE (5 mL).

    • Add catalytic Acetic Acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 30 mins.

    • Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at RT for 12–16 hours under Nitrogen.

    • Quench: Add saturated aqueous NaHCO3.

    • Extraction: Extract with Dichloromethane (3x). Dry organics over Na2SO4 and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via 1H-NMR (look for furan protons at ~7.4, 6.3 ppm) and LC-MS.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect the formation of reactive cis-enedial metabolites to assess toxicity risk. Scope: Mandatory screening for all furan-based lead compounds.

  • Incubation System:

    • Enzyme: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Substrate: Test compound (10 µM).

    • Trapping Agent: Glutathione (GSH) at 5 mM (excess).

    • Cofactor: NADPH (1 mM) or regenerating system.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate HLM, GSH, and Test Compound in buffer at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.

    • Incubate at 37°C for 60 minutes.

    • Terminate: Add equal volume of ice-cold Acetonitrile (ACN) containing internal standard.

    • Centrifuge (4000g, 10 min) to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Detection: Monitor for the parent ion [M+H]+ and specific GSH-adducts.

    • Key Signal: Look for a mass shift of +307 Da (GSH addition) or +273 Da (if the furan opens and loses water/modifies).

    • Neutral Loss Scan: Trigger MS2 on neutral loss of 129 Da (pyroglutamic acid moiety of GSH), a specific signature for GSH adducts.

Screening Workflow (Visualization)

Workflow Start Furan-Amine Library Synthesis Screen1 Primary Bioactivity Screen (Kinase/Antimicrobial Assay) Start->Screen1 Decision1 Hit Identified? (IC50 < 100 nM) Screen1->Decision1 MetabScreen Metabolic Stability Assay (HLM + NADPH) Decision1->MetabScreen Yes Trapping GSH Trapping Assay (Reactive Metabolite Check) MetabScreen->Trapping Result1 GSH Adducts Detected Trapping->Result1 Result2 No Adducts / Stable Trapping->Result2 Action1 Re-design: Block C2/C5 or Add EWG Result1->Action1 Action2 Advance to PK/PD Studies Result2->Action2 Action1->Start

Caption: Figure 2. Lead optimization workflow integrating reactive metabolite screening for furan-containing amines.

Data Summary: Activity vs. Liability

Compound ClassTargetTypical IC50Metabolic LiabilityKey Structural Feature
Hexahydrofuro[3,2-b]furans JAK3 Kinase1.2 nMLow (Steric hindrance)Bicyclic rigid core
Furosemide Na-K-2Cl Cotransporter~10 µMHigh (Hepatotoxicity)2-substituted furan
Nitrofurantoin Bacterial DNAN/A (MIC based)High (Bioactivation)5-nitro-2-furaldehyde
Ranitidine H2 Receptor150 nMModerate*Furan with amine tail

*Note: Ranitidine's primary withdrawal cause was NDMA impurity, but the furan ring is capable of oxidative opening.

References

  • Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective JAK3 Inhibitors. Journal of Medicinal Chemistry. (2022). Link

  • Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Drug Metabolism and Disposition. (2005). Link

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. (2022).[4] Link

  • Reactive Metabolite Screening Service: Glutathione Trapping Assay. Creative Biolabs. Link

  • Efficient synthesis of furfurylamine from biomass via a hybrid strategy. Frontiers in Bioengineering and Biotechnology. (2022). Link

Sources

Exploratory

"2-(2-Furylmethyl)cyclohexanamine" as a Building Block in Organic Synthesis

[1] Executive Summary 2-(2-Furylmethyl)cyclohexanamine (CAS: 67823-66-9 ) is a bifunctional alicyclic building block that bridges the gap between simple cycloalkanes and complex alkaloid scaffolds.[1] Characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(2-Furylmethyl)cyclohexanamine (CAS: 67823-66-9 ) is a bifunctional alicyclic building block that bridges the gap between simple cycloalkanes and complex alkaloid scaffolds.[1] Characterized by a 1,2-disubstituted cyclohexane core featuring a basic primary amine and an electron-rich furan ring, this molecule serves as a critical intermediate in the synthesis of octahydroindoles , morphinans , and peptidomimetics .

Its strategic value lies in the "masked" reactivity of the furan ring. While stable under basic alkylation conditions, the furan moiety can be activated to undergo oxidative rearrangement (Achmatowicz reaction), intramolecular Diels-Alder cycloaddition (IMDAF), or acid-catalyzed hydrolysis to 1,4-dicarbonyls. This guide details the synthesis, physicochemical profile, and divergent applications of this scaffold in high-value medicinal chemistry campaigns.

Structural & Physicochemical Profile

The molecule exists as a mixture of cis- and trans- diastereomers, with the trans- isomer typically being thermodynamically favored. The spatial arrangement of the amine and furylmethyl group allows for distinct intramolecular cyclization modes.

PropertyDataNotes
IUPAC Name 2-(Furan-2-ylmethyl)cyclohexan-1-amine
CAS Number 67823-66-9Validated Registry Number
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
LogP (Predicted) ~2.3Lipophilic, CNS penetrant
pKa (Conj. Acid) ~10.5Typical for primary cyclohexylamines
H-Bond Donors/Acceptors 2 / 2Amine (Donor/Acceptor), Furan O (Acceptor)
Stereochemistry 2 Stereocenters(1R,2R), (1S,2S) [trans] / (1R,2S), (1S,2R) [cis]

Synthetic Routes to the Building Block[2]

The most robust synthesis utilizes readily available biomass-derived precursors: cyclohexanone and furfural . This route is scalable and avoids expensive transition metal catalysts in the early steps.

Protocol A: The Aldol-Reduction-Amination Sequence

Step 1: Aldol Condensation

  • Reagents: Cyclohexanone, Furfural, NaOH (aq).

  • Mechanism: Cross-aldol condensation followed by dehydration.

  • Product: 2-Furfurylidenecyclohexanone (Exocyclic enone).

  • Note: The reaction is driven to completion by the conjugation of the product.

Step 2: Hydrogenation (Olefin Reduction)

  • Reagents: H₂, Pd/C (5%), Ethanol.

  • Conditions: 1 atm H₂, RT.

  • Selectivity: Careful monitoring is required to reduce the exocyclic C=C double bond without hydrogenating the furan ring (which requires higher pressure/activity).

  • Product: 2-(2-Furylmethyl)cyclohexanone.

Step 3: Reductive Amination

  • Reagents: NH₄OAc, NaBH₃CN (or NaBH(OAc)₃), Methanol.

  • Procedure:

    • Dissolve 2-(2-furylmethyl)cyclohexanone (1.0 eq) in MeOH.

    • Add NH₄OAc (10.0 eq) and stir for 30 min to form the imine in situ.

    • Add NaBH₃CN (1.5 eq) portion-wise.

    • Adjust pH to ~6 with AcOH if necessary.

    • Stir at RT for 12–24 h.

    • Workup: Basify with NaOH, extract with DCM, dry over Na₂SO₄.

  • Product: 2-(2-Furylmethyl)cyclohexanamine (Mixture of diastereomers).

Synthetic Utility & Reactivity[3]

The power of this building block is its ability to diverge into three distinct chemical spaces: Linear Derivatization , Octahydroindole Synthesis , and Tricyclic Fused Systems .

Pathway A: The "Masked" Pyrrole (Octahydroindole Synthesis)

The furan ring is a latent 1,4-dicarbonyl equivalent. Upon acid hydrolysis, it opens to form a 1,4-diketone (or 4-oxoaldehyde) species. Because the amine is tethered at the C1 position, it is perfectly positioned to condense with this opened chain, forming a pyrrole ring fused to the cyclohexane.

  • Reaction: Intramolecular Paal-Knorr type condensation.

  • Reagents: Glacial Acetic Acid / H₂SO₄ (cat) or aqueous HCl, reflux.

  • Outcome: Formation of 4,5,6,7-tetrahydroindole or octahydroindole derivatives.

  • Significance: This provides rapid access to the core skeleton of Mesembrine and Erythrina alkaloids.

Pathway B: Diels-Alder Cycloaddition (IMDAF)

If the amine is acylated with a dienophile-containing chain (e.g., acryloyl chloride), the molecule can undergo an Intramolecular Diels-Alder Reaction of Furan (IMDAF).

  • Precursor: N-Acryloyl-2-(2-furylmethyl)cyclohexanamine.

  • Conditions: Thermal (Toluene, reflux) or Lewis Acid catalyzed (Et₂AlCl).

  • Product: Tricyclic epoxy-isoindolone (Oxabridged system).

  • Utility: These oxabridged systems are intermediates for morphinan analogs after opening the oxygen bridge.

Pathway C: Oxidative Rearrangement (Achmatowicz)

Treatment with oxidants converts the furan into a dihydropyranone, expanding the 5-membered ring to a 6-membered functionalized ring.

  • Reagents: NBS, NaHCO₃, H₂O/THF or mCPBA.

  • Product: 6-Hydroxy-2H-pyran-3(6H)-one derivative.

  • Application: Synthesis of complex sugars or C-glycosides tethered to cyclohexane.

Visualization of Chemical Space

G Start Cyclohexanone + Furfural Intermediate 2-Furfurylidene- cyclohexanone Start->Intermediate Aldol Cond. (NaOH) Ketone 2-(2-Furylmethyl) cyclohexanone Intermediate->Ketone H2 / Pd/C (Selectivity Control) Target 2-(2-Furylmethyl) cyclohexanamine (The Building Block) Ketone->Target Reductive Amination (NH4OAc, NaBH3CN) Octahydroindole Octahydroindole (Alkaloid Core) Target->Octahydroindole Acid Hydrolysis (Intramol. Paal-Knorr) Tricycle Epoxy-isoindolone (Morphinan Precursor) Target->Tricycle 1. Acylation 2. IMDAF (Diels-Alder) Pyranone Pyranone Derivative (Achmatowicz Product) Target->Pyranone Oxidation (NBS/H2O)

Figure 1: Synthesis and divergent reactivity of 2-(2-Furylmethyl)cyclohexanamine.

Medicinal Chemistry Applications

Opioid Receptor Ligands

The 1,2-diamine cyclohexane scaffold is famous in the kappa-opioid agonist U-50,488 . While 2-(2-furylmethyl)cyclohexanamine is a monoamine, it serves as a simplified pharmacophore where the furan ring mimics the aromatic moiety (e.g., the dichlorophenyl group) typically required for the hydrophobic pocket of the receptor.

  • Strategy: Acylation of the amine with arylacetamides creates "Lefetamine-like" structures with altered metabolic profiles due to the furan ring.

Sigma Receptor Antagonists

N-substituted derivatives of this building block have shown affinity for Sigma-1 receptors, which are targets for neuropathic pain and neurodegenerative diseases. The lipophilic cyclohexyl-furan combination provides excellent membrane permeability.

Detailed Experimental Protocol

Synthesis of Octahydro-1H-indole from 2-(2-Furylmethyl)cyclohexanamine

This protocol demonstrates the "Masked Reactivity" of the scaffold.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-(2-furylmethyl)cyclohexanamine (1.0 g, 5.58 mmol) in Ethanol (20 mL) and Water (10 mL).

  • Acidolysis: Add concentrated HCl (2 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 4 hours. The furan ring opens to a 1,4-dicarbonyl, which immediately condenses with the amine.

  • Reduction (Optional but recommended for stability): Cool to RT. Add NaBH₃CN (1.5 eq) to reduce the intermediate iminium/enamine species if a fully saturated octahydroindole is desired. For the unsaturated tetrahydroindole, skip this step.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

References

  • PubChem. 2-(2-Furylmethyl)cyclohexanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Padwa, A., et al. Intramolecular Diels–Alder Cycloaddition/Rearrangement Cascade of an Amidofuran Derivative for the Synthesis of (±)-Minfiensine.[2] Organic Letters, 2011.[2] Available at: [Link]

  • Gabriele, B., et al. Furan Synthesis and Reactivity.[3] Journal of Organic Chemistry, 1999.[3] (Context on Paal-Knorr type cyclizations). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

application of "2-(2-Furylmethyl)cyclohexanamine" in agrochemical research

Application Note: 2-(2-Furylmethyl)cyclohexanamine in Agrochemical Discovery Executive Summary & Chemical Profile 2-(2-Furylmethyl)cyclohexanamine (CAS: 67823-66-9) represents a distinct structural class within the "furf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Furylmethyl)cyclohexanamine in Agrochemical Discovery

Executive Summary & Chemical Profile

2-(2-Furylmethyl)cyclohexanamine (CAS: 67823-66-9) represents a distinct structural class within the "furfurylamine" family. Unlike the more common N-furfuryl analogs, this molecule features a carbon-carbon linkage between the furan ring and the cyclohexane scaffold, preserving the primary amine for further derivatization.

In agrochemical research, this scaffold serves as a critical pharmacophore for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel Carboxamide herbicides. The lipophilic cyclohexyl ring mimics the steric bulk of natural substrates (e.g., ubiquinone), while the furan moiety offers metabolic susceptibility and hydrogen-bonding potential within the target enzyme's binding pocket.

Key Physicochemical Properties:

Property Value Relevance
Molecular Formula C₁₁H₁₇NO Core scaffold
Molecular Weight 179.26 g/mol Low MW allows for heavy derivatization
LogP (Predicted) ~2.1 Ideal lipophilicity for foliar penetration
pKa (Amine) ~10.5 Basic; forms stable salts for formulation

| Stereochemistry | Cis/Trans Isomers | Cis-isomer often shows higher binding affinity in SDHI analogs |

Mechanism of Action & Rationale

The utility of 2-(2-Furylmethyl)cyclohexanamine lies in its role as a "linker-head" motif. In modern SDHI fungicides (e.g., similar to Furametpyr or Penthiopyrad), the amine is acylated with a pyrazole or pyridine carboxylic acid.

  • Binding Pocket Interaction: The cyclohexyl ring fills the hydrophobic pocket (Site A), while the furan oxygen can engage in water-mediated H-bonding or pi-stacking interactions near the heme center.

  • Metabolic Stability: The furan ring is metabolically active; in plants/fungi, it can be oxidized to open-chain diketones, potentially aiding in residue degradation after the pathogen is controlled.

Figure 1: Mode of Action & Structural Logic

MOA Scaffold 2-(2-Furylmethyl) cyclohexanamine Derivatization Acylation (e.g., Pyrazole-COCl) Scaffold->Derivatization Synthesis Active Active Carboxamide Fungicide Derivatization->Active Yields Target Target: Complex II (Succinate Dehydrogenase) Active->Target Binds to Q-site Effect Mitochondrial Respiration Block Target->Effect Inhibits ATP

Caption: Logical flow from scaffold synthesis to mitochondrial inhibition in fungal pathogens.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Furylmethyl)cyclohexanamine

Rationale: Direct alkylation is difficult. The industry-standard route utilizes an Aldol Condensation followed by Reductive Amination. This ensures the Carbon-Carbon bond formation at the 2-position.

Reagents:

  • Furfural (freshly distilled)

  • Cyclohexanone[1]

  • Sodium Hydroxide (NaOH)

  • Hydrogen gas (H₂) / Raney Nickel or Pd/C

  • Ammonia (NH₃) or Ammonium Acetate

Step-by-Step Workflow:

  • Aldol Condensation (Formation of Enone):

    • In a 500 mL reactor, dissolve Cyclohexanone (1.0 eq) in ethanol.

    • Add aqueous NaOH (10% w/v, 0.2 eq) dropwise at 0°C.

    • Slowly add Furfural (1.0 eq) over 30 minutes.

    • Stir at room temperature for 4–6 hours. A yellow precipitate (2-furfurylidenecyclohexanone) will form.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The product spot will be UV active.

    • Filter the solid, wash with cold ethanol, and dry.

  • Reductive Amination (Formation of Amine):

    • Dissolve the enone intermediate in Methanol/Ammonia (saturated solution).

    • Add Raney Nickel (10 wt% loading) or Pd/C (5 wt%).

    • Pressurize reactor to 30–50 bar H₂ and heat to 80°C .

    • Critical Note: High pressure is required to reduce both the exocyclic double bond and the ketone to the amine, while preserving the furan ring. Avoid acidic conditions which open the furan ring.

    • Stir for 12 hours.

    • Filter catalyst, concentrate filtrate, and distill under reduced pressure to obtain the target amine as a colorless oil.

Figure 2: Synthesis Pathway

Synthesis Start Furfural + Cyclohexanone Aldol Step 1: Aldol Condensation (NaOH, EtOH) Start->Aldol Intermediate 2-Furfurylidenecyclohexanone (Enone) Aldol->Intermediate RedAm Step 2: Reductive Amination (H2, NH3, Raney Ni) Intermediate->RedAm Product 2-(2-Furylmethyl)cyclohexanamine (Target Scaffold) RedAm->Product

Caption: Two-step synthesis route ensuring C-C bond formation at the cyclohexyl 2-position.

Protocol B: Derivatization to Active Fungicide (Carboxamide)

Rationale: The free amine is rarely the end-product. It is converted to an amide to mimic the ubiquinone structure.

  • Preparation: Dissolve 2-(2-Furylmethyl)cyclohexanamine (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (1.2 eq) as a base.

  • Acylation: Cool to 0°C. Add 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) dropwise.

    • Note: This acid chloride is a standard moiety in commercial SDHIs (e.g., Fluxapyroxad).

  • Workup: Stir 2 hours. Wash with water, dilute HCl (to remove unreacted amine), and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Hexane/Isopropanol.

Protocol C: Biological Screening (Mycelial Growth Inhibition)

Target Pathogens:Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold).

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Dosing: Dissolve the synthesized carboxamide derivative in DMSO. Add to molten agar to achieve final concentrations of 0.1, 1, 10, and 50 ppm.

  • Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate.

  • Incubation: Incubate at 25°C for 72 hours in the dark.

  • Data Analysis: Measure colony diameter. Calculate % Inhibition relative to DMSO control.

Data Recording Table:

Compound ID Concentration (ppm) Colony Dia. (mm) % Inhibition Activity Rating
Furan-Cyclo-01 10 12 85% High
Control (DMSO) - 80 0% -

| Commercial Std | 10 | 10 | 88% | Reference |

Safety & Handling

  • Furan Sensitivity: Furan rings are prone to acid-catalyzed ring opening / polymerization. Avoid strong mineral acids during workup unless the ring is electron-deficient.

  • Amine Toxicity: Cyclohexylamines can be skin irritants and potential sensitizers. Use nitrile gloves and work in a fume hood.

  • Hydrogenation Risks: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

References

  • PubChem. (2025).[2] 2-(2-Furylmethyl)cyclohexanamine - Compound Summary. National Library of Medicine. Available at: [Link]

  • Yuan, H., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. Available at: [Link]

  • Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform chemical for the synthesis of chemicals and fuels.[3] Energy & Environmental Science. (Contextual citation for Furan platform chemicals).

  • ScienceMadness. (2012). Synthesis of Cyclohexylamine via Reductive Amination. (Contextual protocol for cyclohexylamine handling). Available at: [Link]

Sources

Application

NMR analysis of "2-(2-Furylmethyl)cyclohexanamine"

Application Note: Structural Elucidation and Stereochemical Analysis of 2-(2-Furylmethyl)cyclohexanamine via High-Field NMR Executive Summary & Scientific Context The molecule 2-(2-Furylmethyl)cyclohexanamine represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Stereochemical Analysis of 2-(2-Furylmethyl)cyclohexanamine via High-Field NMR

Executive Summary & Scientific Context

The molecule 2-(2-Furylmethyl)cyclohexanamine represents a critical pharmacophore found in various bioactive alkaloids and synthetic intermediates. Its structure combines a flexible cyclohexane ring with a rigid, aromatic furan moiety linked by a methylene bridge.

From an NMR perspective, this molecule presents a classic yet complex problem of stereoisomerism . The 1,2-substitution pattern on the cyclohexane ring generates cis and trans diastereomers. Distinguishing these requires a rigorous analysis of scalar coupling constants (


) and through-space Nuclear Overhauser Effects (NOE).

This guide provides a self-validating protocol to assign the structure, determine the stereochemistry (cis vs. trans), and assess purity.

Structural Analysis & Stereochemical Logic

Before acquisition, one must understand the conformational landscape. The cyclohexane ring typically adopts a chair conformation.

  • Trans-Isomer (

    
     or 
    
    
    
    ):
    The bulky substituents (amine and furylmethyl) will preferentially adopt the diequatorial orientation to minimize 1,3-diaxial interactions.
    • Key NMR Feature: The protons at C1 and C2 are both axial . This results in a large vicinal coupling constant (

      
       Hz).
      
  • Cis-Isomer (

    
     or 
    
    
    
    ):
    One substituent must be axial and the other equatorial.
    • Key NMR Feature: The coupling between an axial and an equatorial proton is significantly smaller (

      
       Hz).
      

Experimental Protocols

Sample Preparation
  • Solvent Choice:

    • Primary: Chloroform-

      
       (
      
      
      
      , 99.8% D) is recommended for resolution.
    • Alternative: Dimethyl sulfoxide-

      
       (
      
      
      
      ) if the amine salt is used or if -NH protons must be observed (prevents rapid exchange).
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Filtration: Filter through a glass wool plug to remove suspended solids that cause line broadening.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Purpose
1H 1D zg30162.0 sQuantitative integration & coupling analysis.
13C 1D zgpg305122.0 sCarbon backbone verification.
COSY cosygpppqf81.5 sH-H connectivity (tracing the ring).
HSQC hsqcedetgpsisp241.5 smultiplicity-edited (CH/CH3 up, CH2 down).
NOESY noesygpphp162.0 s (Mix: 0.5s)CRITICAL: Stereochemical assignment.

Analytical Workflow & Visualization

The following diagram outlines the logic flow for assigning the stereochemistry of the product.

NMR_Workflow Sample Crude/Purified Sample Acquisition Acquire 1H NMR (CDCl3) Sample->Acquisition Integration Integrate Furan (3H) vs. Bridge (2H) Acquisition->Integration Decision Check H1 (CH-NH2) Multiplicity & J-value Integration->Decision Trans Large Coupling (J ~ 10-12 Hz) Axial-Axial Decision->Trans td, J=11, 4 Hz Cis Small Coupling (J ~ 3-5 Hz) Axial-Equatorial Decision->Cis dt, J=4, 4 Hz NOESY_Check NOESY Confirmation Trans->NOESY_Check Cis->NOESY_Check Trans_Result TRANS Isomer (Diequatorial substituents) NOE: H1-H2 weak/absent NOESY_Check->Trans_Result No Cross-peak Cis_Result CIS Isomer (Ax/Eq substituents) NOE: H1-H2 Strong NOESY_Check->Cis_Result Strong Cross-peak

Figure 1: Decision tree for determining the stereochemistry of 2-(2-Furylmethyl)cyclohexanamine based on J-coupling and NOE data.

Spectral Interpretation Guide

Predicted 1H NMR Data (CDCl3, ppm)

The following table serves as a reference for signal assignment. Note that chemical shifts may vary slightly based on concentration.[1]

PositionProton TypeApprox. Shift (

)
MultiplicityIntegrationDiagnostic Notes
Furan-5 Aromatic7.30 - 7.35dd (

Hz)
1HMost deshielded;

to Oxygen.
Furan-4 Aromatic6.28 - 6.32dd (

Hz)
1H"Middle" furan proton.
Furan-3 Aromatic6.00 - 6.05d (

Hz)
1HClosest to the alkyl chain.
Bridge

2.60 - 2.80Multiplet (ABX)2HDiastereotopic; check HSQC for confirmation.
H1

2.50 - 3.00td or dt1HStereo-defining signal.
H2

1.40 - 1.80Multiplet1HOften overlapped; use COSY to locate.
Ring

(C3-C6)
1.00 - 1.90Multiplets8HComplex envelope.
Amine

1.20 - 1.80Broad s2HVariable; disappears with

shake.
The "H1" Diagnostic Test

The proton at position 1 (alpha to the amine) is your primary sensor for stereochemistry.

  • Locate H1: Look for the signal between 2.5 and 3.0 ppm. It will be downfield of the other ring protons due to the electronegative Nitrogen.

  • Measure Width at Half Height (

    
    ): 
    
    • If

      
       Hz, H1 is Axial  (indicates Trans isomer if H2 is also axial).
      
    • If

      
       Hz, H1 is Equatorial  (indicates Cis isomer).
      
  • Verify with NOESY:

    • Cis: Strong NOE correlation between H1 and H2 (they are on the same face).

    • Trans: No NOE between H1 and H2 (they are on opposite faces,

      
       dihedral).
      

Validation & Troubleshooting

Common Impurities

When analyzing the spectrum, verify the absence of these common contaminants from synthesis/workup:

  • Residual Solvents (in CDCl3):

    • Ethyl Acetate: Singlet ~2.05 ppm, Quartet ~4.12 ppm.

    • Dichloromethane: Singlet ~5.30 ppm.

    • Water: Broad singlet ~1.56 ppm.

  • Rotamers: If peaks appear doubled or broadened, the amine might be participating in hydrogen bonding or aggregation.

    • Fix: Add a drop of

      
       (shakes out amine protons) or switch to DMSO-
      
      
      
      at 300 K.
Self-Validation Checklist

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[2][3] 9, 2010, pp. 2176–2179.[2] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th ed., John Wiley & Sons, 2005. (Standard text for J-coupling analysis).
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.
  • Reich, H. J. "Hans Reich's Collection of NMR Data." University of Wisconsin-Madison. Link (Authoritative source for cyclohexyl coupling constants).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Inconsistencies in Biological Assays with 2-(2-Furylmethyl)cyclohexanamine

Welcome to the technical support center for researchers utilizing 2-(2-Furylmethyl)cyclohexanamine in biological assays. This guide is designed to provide expert insights and actionable troubleshooting strategies to addr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-(2-Furylmethyl)cyclohexanamine in biological assays. This guide is designed to provide expert insights and actionable troubleshooting strategies to address common inconsistencies and ensure the integrity of your experimental results. Drawing from extensive experience in the field, this resource will explain the causality behind experimental choices, empowering you to develop robust and self-validating protocols.

Disclaimer: 2-(2-Furylmethyl)cyclohexanamine is a novel compound with limited published data. This guide is built upon established principles for compounds with similar structural motifs (a hydrophobic cyclohexyl group, a basic amine, and a furan ring) and a hypothesized mechanism of action involving the sigma-1 receptor (S1R), a common target for such scaffolds.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and challenges researchers face when working with 2-(2-Furylmethyl)cyclohexanamine.

Q1: My assay results with 2-(2-Furylmethyl)cyclohexanamine are highly variable between experiments. What are the most likely causes?

A1: High variability with a novel, amphipathic compound like 2-(2-Furylmethyl)cyclohexanamine often stems from three primary sources:

  • Poor Aqueous Solubility: The compound's hydrophobic nature can lead to precipitation in aqueous assay buffers, resulting in inconsistent effective concentrations.

  • Chemical Instability: The furan ring can be susceptible to degradation under certain pH and light conditions, altering the concentration of the active compound over the course of an experiment.[3]

  • Non-specific Interactions: As an amphipathic molecule, it may form aggregates at higher concentrations or interact non-specifically with assay components, leading to artifacts.[4][5]

Q2: What is the best solvent to use for preparing stock solutions of 2-(2-Furylmethyl)cyclohexanamine?

A2: For initial stock solutions, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power. However, it is crucial to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts. For working solutions, further dilution in an appropriate aqueous buffer is necessary, but care must be taken to avoid precipitation.

Q3: I'm observing a biological effect, but I'm unsure if it's a specific, target-mediated response. How can I confirm this?

A3: To confirm a specific, target-mediated response, consider the following:

  • Dose-Response Relationship: A specific effect should exhibit a clear, saturable dose-response curve.

  • Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of the compound. This analog should not produce the same biological effect.

  • Target Engagement Assays: If the putative target is known (e.g., the sigma-1 receptor), perform direct binding assays to confirm interaction.[6][7]

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement in a cellular context.

Q4: Could the furan moiety in 2-(2-Furylmethyl)cyclohexanamine be interfering with my assay?

A4: Yes, the furan ring can be reactive and may pose challenges. Furan rings can be metabolized into reactive intermediates, which could lead to cytotoxicity or covalent modification of proteins, potentially causing assay artifacts.[8] It is also important to be aware that some furan-containing compounds can interfere with fluorescence-based assays.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve more complex experimental issues.

Guide 1: Addressing Poor Solubility and Compound Precipitation

Inconsistent results are frequently traced back to the poor aqueous solubility of hydrophobic compounds.[9] The following workflow will help you diagnose and mitigate this issue.

Troubleshooting Workflow for Solubility Issues

A High variability in results B Suspect poor solubility A->B C Perform Kinetic Solubility Assay (Nephelometry or DLS) B->C D Precipitation observed at assay concentration? C->D E YES D->E F NO D->F G Optimize Solubilization Strategy E->G K Consider other causes (e.g., aggregation, off-target effects) F->K H Re-evaluate Assay Results G->H I Issue persists H->I J Proceed to Stability Troubleshooting I->J

Caption: Workflow for diagnosing and addressing solubility issues.

Step-by-Step Protocol for Kinetic Solubility Assessment

This protocol provides a method to determine the kinetic solubility of 2-(2-Furylmethyl)cyclohexanamine in your specific assay buffer.[10]

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Create serial dilutions: Serially dilute the stock solution in DMSO.

  • Transfer to assay buffer: Add a small, fixed volume of each DMSO dilution to your aqueous assay buffer in a 96-well plate. Ensure the final DMSO concentration is consistent and below 0.5%.

  • Incubate: Allow the plate to equilibrate at the assay temperature for a set period (e.g., 2 hours).

  • Measure precipitation: Use a nephelometer or dynamic light scattering (DLS) instrument to measure light scattering, which is indicative of precipitate formation.[10]

  • Determine the solubility limit: The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Table 1: Strategies for Improving Compound Solubilization

StrategyMechanismProsCons
Co-solvents Increase the polarity of the solvent system.Simple to implement.Can affect protein structure and function at high concentrations.
pH Adjustment For ionizable compounds, adjusting the pH can increase charge and solubility.Effective for basic amines like 2-(2-Furylmethyl)cyclohexanamine.May alter the biological activity or stability of the compound or target.
Surfactants Form micelles that encapsulate hydrophobic compounds.Can significantly increase apparent solubility.May interfere with cell membranes or protein activity.
Cyclodextrins Form inclusion complexes with hydrophobic molecules.Generally well-tolerated in cellular assays.Can be expensive; complex formation may alter compound availability.
Guide 2: Investigating Compound Stability

The stability of your compound throughout the duration of your assay is critical for obtaining reliable data. The furan ring, in particular, can be susceptible to degradation.[3]

Step-by-Step Protocol for Stability Assessment using LC-MS

  • Prepare the compound in assay buffer: Prepare a solution of 2-(2-Furylmethyl)cyclohexanamine in your assay buffer at the highest concentration you plan to use.

  • Incubate under assay conditions: Aliquot the solution and incubate it under the same conditions as your experiment (temperature, light, CO2, etc.).

  • Collect time points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Analyze by LC-MS: Once all time points are collected, analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

  • Quantify remaining compound: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. Also, look for the appearance of new peaks, which could be degradation products.

Guide 3: Deconvoluting Specific vs. Non-Specific Effects (Focus on Sigma-1 Receptor)

Assuming 2-(2-Furylmethyl)cyclohexanamine interacts with the sigma-1 receptor (S1R), it is essential to distinguish between true S1R-mediated effects and non-specific or off-target interactions. S1R is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum.[1][11][12]

Hypothesized Sigma-1 Receptor (S1R) Modulation

A 2-(2-Furylmethyl)cyclohexanamine B Binds to Sigma-1 Receptor (S1R) A->B C Modulates S1R chaperone activity B->C D Alters protein-protein interactions (e.g., with ion channels, BiP) C->D E Downstream Cellular Effects (e.g., Ca2+ signaling, cell survival) D->E

Caption: Hypothesized mechanism of action via the Sigma-1 Receptor.

Experimental Protocol for Validating S1R-Mediated Effects

  • Radioligand Binding Assay:

    • Perform a competition binding assay using a known S1R radioligand (e.g., -pentazocine) and increasing concentrations of 2-(2-Furylmethyl)cyclohexanamine.[13][14]

    • This will determine if your compound binds to the same site as the radioligand and allow you to calculate its binding affinity (Ki).

    • Caution: Be aware of the potential for masking agents to interfere with the assay.[13][14]

  • Functional Assays in S1R Knockout/Knockdown Cells:

    • Use a cell line that endogenously expresses S1R.

    • Create a stable S1R knockout or knockdown cell line using CRISPR/Cas9 or shRNA.

    • Perform your functional assay in both the wild-type and the knockout/knockdown cells.

    • A specific S1R-mediated effect should be significantly diminished or absent in the knockout/knockdown cells.

  • Counter-Screening for Aggregation:

    • Amphipathic molecules can form aggregates that non-specifically inhibit proteins.[5]

    • Perform an aggregation counter-screen, such as the AmpC β-lactamase assay. Aggregators often show activity in this assay that is reversed by the addition of a non-ionic detergent like Triton X-100.[5]

Part 3: Data Interpretation and Best Practices

  • Mind the Matrix: The composition of your assay buffer (pH, ionic strength, protein content) can significantly impact the behavior of your compound. Ensure consistency across all experiments.

  • Orthogonal Assays are Key: Do not rely on a single assay. Use multiple, mechanistically distinct assays to confirm your findings. For example, complement a cell viability assay with a target-specific functional assay.

  • Document Everything: Keep meticulous records of compound handling, stock solution preparation, and assay conditions. This is invaluable for troubleshooting.

By systematically addressing these potential sources of inconsistency, you can build a robust dataset and confidently interpret the biological activity of 2-(2-Furylmethyl)cyclohexanamine.

References

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 133, 264–275. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2023). ChemSusChem. Available at: [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. Available at: [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor. (2022). bioRxiv. Available at: [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of Medicinal Chemistry, 58(15), 6095–6107. Available at: [Link]

  • From the Clinic, to the Clinic: Improving the Fluorescent Imaging Quality of ICG via Amphiphilic NIR-IIa AIE Probe. (2023). MDPI. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. Available at: [Link]

  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876–885. Available at: [Link]

  • Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media. (2020). Green Chemistry. Available at: [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019). Frontiers in Neuroscience. Available at: [Link]

  • Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved January 31, 2024, from [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2020). International Journal of Pharmaceutics, 584, 119429. Available at: [Link]

  • Su, T. P., & Hayashi, T. (2009). The Pharmacology of Sigma-1 Receptors. Annual Review of Pharmacology and Toxicology, 49, 1–25. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. Available at: [Link]

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. Available at: [Link]

  • Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. (2022). bioRxiv. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2023). Sami Publishing Company. Available at: [Link]

  • Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. (2023). MDPI. Available at: [Link]

  • Solubility Challenges in High Concentration Monoclonal Antibody Formulations: Relationship with Amino Acid Sequence and Intermolecular Interactions. (2016). Pharmaceutical Research, 33(12), 2974–2985. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(14), 5489. Available at: [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (2023). International Journal of Molecular Sciences, 24(21), 15886. Available at: [Link]

  • Interferences in Immunoassay. (2004). The Clinical Biochemist Reviews, 25(2), 105–120. Available at: [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. (2019). Frontiers in Neuroscience. Available at: [Link]

  • Amphipathic molecules: definition and examples. (2020, June 5). Biology tutorial. YouTube. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). International Journal of Pharmaceutical and Chemical Analysis, 7(1), 1-8. Available at: [Link]

  • Biochemical Pharmacology of the Sigma-1 Receptor. (2015). Pharmacological Reviews, 67(4), 793–826. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Current Organic Synthesis, 20(1), 1-1. Available at: [Link]

  • Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. (2023). MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-(2-Furylmethyl)cyclohexanamine Derivatives

Introduction The "2-(2-Furylmethyl)cyclohexanamine" scaffold is a valuable pharmacophore in modern drug discovery, prized for its unique three-dimensional structure and versatile chemical handles. However, researchers fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The "2-(2-Furylmethyl)cyclohexanamine" scaffold is a valuable pharmacophore in modern drug discovery, prized for its unique three-dimensional structure and versatile chemical handles. However, researchers frequently encounter stability challenges that can compromise experimental results, delay development timelines, and lead to inconsistent batch quality. The inherent reactivity of the furan ring, combined with the nucleophilicity of the secondary amine, creates a molecule susceptible to specific degradation pathways.

This technical support guide provides an in-depth analysis of the instability issues associated with this chemical class. Moving beyond simple protocols, this center explains the underlying chemical principles, offers practical, field-tested troubleshooting advice, and provides validated experimental workflows to help you diagnose, mitigate, and prevent the degradation of your compounds.

Section 1: Understanding the Instability – The Two Key Suspects

The stability of 2-(2-Furylmethyl)cyclohexanamine derivatives is primarily dictated by two structural motifs: the electron-rich furan ring and the basic secondary amine. Understanding their individual and combined liabilities is the first step in effective troubleshooting.

  • The Furan Ring: A Target for Oxidation The furan ring is an aromatic heterocycle that is notoriously susceptible to oxidation.[1][2] This process can be initiated by atmospheric oxygen (auto-oxidation), light (photo-oxidation), or residual oxidizing agents from synthesis. The oxidative cleavage of the furan ring is a primary degradation pathway, often leading to the formation of highly reactive γ-dicarbonyl compounds, which can subsequently polymerize or react with other molecules.[3] Acidic conditions can exacerbate this instability, promoting ring-opening and polymerization reactions.[4]

  • The Cyclohexanamine Moiety: A Matter of pH and Nucleophilicity The secondary amine in the cyclohexanamine ring is a basic and nucleophilic center. Its stability is critically dependent on pH.[4]

    • At Low pH (Acidic): The amine is protonated to form a more stable ammonium salt. While this protects it from oxidation, it can drastically alter solubility and may not be suitable for all biological assays or formulations.

    • At Neutral to High pH (Basic): The amine exists as the free base, making it more nucleophilic and susceptible to oxidation. It can also react with trace impurities like aldehydes or ketones. The unshared electron pair on the nitrogen can participate in radical reactions, leading to degradation.

The proximity of these two functional groups can create unique degradation pathways not immediately obvious from studying each in isolation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My purified compound is a clear oil, but it turned yellow/brown after a few days on the benchtop. What is happening? A1: This is a classic sign of oxidative degradation, likely involving the furan ring. Exposure to air and light can initiate oxidation, leading to the formation of colored polymeric byproducts. This process can be accelerated by trace acid or metal impurities.

Q2: I see a new, broad peak appearing in my HPLC chromatogram during my stability study in a methanol solution. What could it be? A2: This suggests either degradation or polymerization. The furan ring can be opened by oxidative cleavage, and the resulting reactive intermediates can polymerize, leading to the broad peaks observed in HPLC.[5] Alternatively, the amine could be reacting with impurities in the solvent.

Q3: My compound's solubility in aqueous buffer changes unpredictably between experiments. Why? A3: This is almost certainly a pH issue. The cyclohexanamine moiety's protonation state is dependent on the buffer's pH.[4] If the pH is not strictly controlled, the ratio of the charged (more soluble) and neutral (less soluble) forms of your molecule will vary, leading to inconsistent solubility.

Q4: Can I use BHT as an antioxidant for my compound? A4: Yes, Butylated Hydroxytoluene (BHT) is a suitable radical-scavenging antioxidant for non-polar environments and can be effective at preventing the auto-oxidation of the furan ring.[6][7] For aqueous systems, water-soluble antioxidants like ascorbic acid may be more appropriate.[7] The choice depends on your solvent system.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Degradation During Storage (Solid & Solution)
Symptom Probable Cause(s) Investigation & Confirmation Recommended Actions
Solid compound discolors (e.g., white to yellow/brown). 1. Oxidation: Reaction with atmospheric oxygen. 2. Photo-degradation: Catalysis by ambient light.1. Forced Degradation: Expose a small sample to an oxygen-rich atmosphere or a solution of H₂O₂ and monitor by HPLC-MS for new peaks.[8] 2. Photostability Test: Expose a sample to controlled UV/Vis light (ICH Q1B) and compare it to a dark control.1. Inert Atmosphere: Store the solid under an inert gas (Argon or Nitrogen). 2. Light Protection: Store in amber vials or protect from light. 3. Low Temperature: Store at -20°C to reduce reaction kinetics.
Appearance of new peaks in HPLC after storage in solution (e.g., DMSO, MeOH). 1. Solvent Impurities: Peroxides in ethers (like THF) or aldehydes in alcohols can react with the amine or furan. 2. pH Shift: Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions, catalyzing furan degradation. 3. Accelerated Oxidation: Oxygen has higher mobility in solution.1. Solvent Purity Check: Use fresh, high-purity, or peroxide-free solvents and re-run the stability test.[5] 2. pH Measurement: Measure the pH of the solution at the start and end of the study. 3. Headspace Analysis: Use GC-MS to analyze the headspace for volatile degradants.1. Use High-Purity Solvents: Always use freshly opened, HPLC-grade or anhydrous solvents. 2. Buffer the Solution: If compatible, use a buffer to maintain a stable pH.[9] 3. Degas Solvents: Sparge solvents with Argon or Nitrogen before use to remove dissolved oxygen. 4. Add an Antioxidant: See Protocol 2 for guidance.
Guide 2: Instability During Experimental Workflows
Symptom Probable Cause(s) Investigation & Confirmation Recommended Actions
Low yield or multiple spots on TLC after acidic work-up (e.g., HCl wash). Acid-Catalyzed Degradation: The furan ring is unstable in strong acid, leading to ring-opening and polymerization.[4]1. Control Experiment: Take a small, pure sample of your compound, expose it to the same acidic conditions, and analyze by TLC/LC-MS to confirm degradation.1. Use Weaker Acids: Use a saturated solution of NH₄Cl or dilute citric acid for washes instead of strong mineral acids. 2. Minimize Contact Time: Perform the acid wash quickly and at low temperatures (0°C). 3. Alternative Purification: Consider chromatography on neutral or deactivated silica gel.
Inconsistent results in biological assays. 1. pH Mismatch: The pH of your stock solution (e.g., in DMSO) may be different from the assay buffer, causing precipitation or a change in the active species. 2. Degradation in Buffer: The compound may be unstable at the assay's pH and temperature over the incubation period.1. Solubility Test: Prepare a dilution of your compound in the final assay buffer and visually inspect for precipitation over time. 2. Incubation Stability: Incubate the compound in the assay buffer under assay conditions (e.g., 37°C for 24h). Analyze by HPLC at different time points to quantify degradation.1. Pre-adjust Stock pH: If possible, adjust the pH of a concentrated aqueous stock solution before final dilution.[10] 2. Formulation Strategy: Consider using co-solvents or other excipients to improve solubility and stability in the assay medium.[11] 3. Reduce Incubation Time: If the compound is degrading, determine the time window where degradation is minimal (<5%) and adjust the assay protocol.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study to Diagnose Instability

This protocol is a self-validating system to rapidly identify the key vulnerabilities of your specific derivative.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of your compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the stock solution into five separate amber HPLC vials.

    • Control: Store at 4°C, protected from light.

    • Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M. Heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ to a final concentration of 1.5%. Keep at room temperature for 4 hours.

    • Photostability: Expose to a calibrated light source (ICH Q1B compliant) for 8 hours at room temperature.

  • Neutralization & Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively.

  • HPLC-MS Analysis: Analyze all five samples, plus the control, by a gradient HPLC method with UV and MS detection. Compare the chromatograms for new peaks (degradants) and a decrease in the parent peak area.

  • Interpretation: The conditions that show the most significant degradation point directly to the primary instability of your molecule.

Protocol 2: Screening and Implementing Antioxidant Stabilization

This workflow helps select and validate an appropriate antioxidant for your compound in solution.

  • Antioxidant Selection:

    • For organic solutions (DCM, Toluene, Ethyl Acetate): Choose a lipid-soluble antioxidant like Butylated Hydroxytoluene (BHT) or Tocopherol.

    • For protic/aqueous solutions (Methanol, Water, Buffers): Choose a water-soluble antioxidant like L-Ascorbic Acid or Sodium Metabisulfite.[7]

  • Stock Preparation: Prepare 1 mg/mL stock solutions of your compound and the selected antioxidants in the target solvent.

  • Experimental Setup:

    • Vial 1 (Control): Compound solution only.

    • Vial 2 (Test): Compound solution + Antioxidant (e.g., final concentration of 0.01% w/v BHT).

  • Incubation: Loosely cap the vials to allow air exchange and store them on a benchtop exposed to ambient light and temperature for 7 days.

  • Analysis: At Day 0, Day 1, Day 3, and Day 7, analyze samples from both vials by HPLC.

  • Validation: Compare the peak area of the parent compound in the control and test vials over time. Successful stabilization is achieved if the degradation rate is significantly lower in the vial containing the antioxidant.

Section 5: Visualizing Workflows and Pathways

Diagram 1: Troubleshooting Logic for Compound Discoloration

This diagram outlines the decision-making process when a solid compound shows signs of degradation.

G A Symptom: Solid Compound Discolors B Hypothesis: Oxidation or Photolysis A->B C Experiment: Conduct Forced Degradation Study (Oxidative & Photolytic Stress) B->C D Result: Degradation under H2O2? C->D E Result: Degradation under Light? C->E D->E  No F Conclusion: Oxidatively Labile D->F  Yes E->F  No G Conclusion: Photolabile E->G  Yes H Action: Store under Inert Gas (Ar/N2) Add Antioxidant (e.g., BHT) F->H I Action: Store in Amber Vials Protect from Light G->I J Problem Resolved H->J I->J

Caption: A workflow for diagnosing and solving solid-state compound discoloration.

Diagram 2: Primary Degradation Pathways

This diagram illustrates the two main chemical vulnerabilities of the scaffold.

G cluster_furan Furan Ring Instability cluster_amine Amine Instability Furan Furan Ring Cleavage Oxidative Ring Cleavage Furan->Cleavage Oxidants Stressors: O2, Light, H+, Metals Oxidants->Furan Dicarbonyl Reactive γ-Dicarbonyl Intermediate Cleavage->Dicarbonyl Polymer Colored Polymers Dicarbonyl->Polymer Amine Secondary Amine (Free Base) Protonation Protonation (R2NH2+) (Stable Salt) Amine->Protonation  pH < pKa Oxidation_Amine Oxidation Products Amine->Oxidation_Amine  pH > pKa Stress_Amine Stressors: Low pH, Oxidants Stress_Amine->Amine Molecule 2-(2-Furylmethyl)cyclohexanamine Derivative Molecule->Furan Molecule->Amine

Caption: Key degradation pathways for the furan and amine moieties.

References

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. Retrieved February 2, 2026, from [Link]

  • Wang, Z., Zhu, Y., Bhanage, B. M., Li, C., & Yang, Y. (2026). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Organic Letters. [Link]

  • European Medicines Agency. (2003, February 20). Note for Guidance on Excipients, Antioxidants and antimicrobial preservatives in the dossier for application for marketing autho. EMA. Retrieved February 2, 2026, from [Link]

  • Bates, R. G. (2025, August 6). Amine buffers for pH control. ResearchGate. [Link]

  • Peterson, L. A., Vu, C. C., & Murphy, S. E. (n.d.). Polyamines are traps for reactive intermediates in furan metabolism. PMC - NIH. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Principal reaction pathways to achieve furfurylamine from different starting substrates. ResearchGate. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Retrieved February 2, 2026, from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. CompoundingToday.com. Retrieved February 2, 2026, from [Link]

  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved February 2, 2026, from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Holzgrabe, U. (2019, March 18). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. ResearchGate. [Link]

  • Taylor & Francis eBooks. (n.d.). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst. ResearchGate. Retrieved February 2, 2026, from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 2, 2026, from [Link]

  • Akbarian, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]

  • PubMed Central. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. PMC. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. ResearchGate. Retrieved February 2, 2026, from [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Retrieved February 2, 2026, from [Link]

  • CD Formulation. (n.d.). Antioxidants. CD Formulation. Retrieved February 2, 2026, from [Link]

  • Knowledge of Pharma. (n.d.). ANTIOXIDANTS: In Pharmaceutical Formulation. Knowledge of Pharma. Retrieved February 2, 2026, from [Link]

  • Allen, L. V. (2017, July 14). Antioxidants. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing By-Product Formation in 2-(2-Furylmethyl)cyclohexanamine Synthesis

Executive Summary & Core Directive The synthesis of 2-(2-Furylmethyl)cyclohexanamine typically proceeds via the reductive amination of 2-(2-furylmethyl)cyclohexanone . This reaction presents a classic chemoselectivity pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthesis of 2-(2-Furylmethyl)cyclohexanamine typically proceeds via the reductive amination of 2-(2-furylmethyl)cyclohexanone . This reaction presents a classic chemoselectivity paradox: you must reduce the intermediate imine (C=N) without hydrogenating the electron-rich furan ring (C=C) or reducing the ketone directly to an alcohol (C=O).

Failure to control these competing pathways results in three primary by-product classes:

  • Over-Reduced Species: 2-(2-Tetrahydrofurylmethyl)cyclohexanamine (saturation of the furan ring).

  • Polyalkylation Products: Secondary/tertiary amines (dimers).[1]

  • Ring-Opened/Polymerized Tars: Resulting from acid-catalyzed furan degradation.[1]

This guide provides a self-validating protocol to navigate these pitfalls, prioritizing Sodium Triacetoxyborohydride (STAB) over heterogeneous hydrogenation for bench-scale optimization, while offering engineered catalytic solutions for scale-up.

Troubleshooting Guide: Diagnostic Q&A

Issue 1: "I am detecting significant amounts of the tetrahydrofuran analog."

Diagnosis: Non-selective hydrogenation.[1] If you are using catalytic hydrogenation (e.g., H₂/Pd-C or H₂/Ni), the catalyst is likely saturating the furan ring.[1] Furan rings are aromatic but susceptible to reduction under standard hydrogenation conditions (approx. 20-50 psi H₂).[1]

Corrective Strategy:

  • Switch Reagents: Move to a hydride donor mechanism. Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold standard here.[1] It is less reducing than NaBH₄ and will not reduce the furan ring or the ketone precursor efficiently, but it rapidly reduces the protonated imine.[1]

  • Catalyst Poisoning: If hydrogenation is mandatory (e.g., industrial scale), switch to a sulfided platinum on carbon (Pt(S)/C) or a Rh-based catalyst which often shows higher chemoselectivity for C=N over furan C=C bonds compared to Pd or Ni.[1]

Issue 2: "The reaction mixture has turned into a dark, viscous tar."

Diagnosis: Acid-catalyzed furan ring opening (Bamberger-type rearrangement or polymerization). Reductive aminations often require an acid catalyst (e.g., Acetic Acid, Ti(OiPr)₄) to facilitate imine formation.[1] However, furan rings are acid-sensitive.[1] Excess acidity can protonate the furan oxygen or C2/C5 positions, leading to ring opening to form 1,4-dicarbonyls, which subsequently polymerize (the "tar").[1]

Corrective Strategy:

  • pH Control: Maintain the pH between 4 and 5. Do not use strong mineral acids (HCl, H₂SO₄).[1]

  • Lewis Acid Alternative: Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a water scavenger and Lewis acid.[1] It activates the carbonyl for amine attack without providing the Brønsted acidity that destroys the furan ring.[1]

Issue 3: "I observe a large peak for the alcohol by-product (2-(2-furylmethyl)cyclohexanol)."

Diagnosis: Direct reduction of the ketone.[1][2][3] The reducing agent is attacking the ketone before the imine has formed.[1] This is common when using Sodium Borohydride (NaBH₄) , which is too reactive and reduces ketones and imines indiscriminately.[1]

Corrective Strategy:

  • Stepwise Protocol (Indirect Reductive Amination): Allow the ketone and amine (e.g., ammonium acetate or benzylamine) to react for 2–4 hours before adding the reducing agent.[1]

  • Reagent Selection: Use NaBH(OAc)₃ .[1][4] Its steric bulk and electron-withdrawing acetoxy groups make it unreactive toward ketones but highly reactive toward the protonated iminium ion formed in situ.[1]

Strategic Protocol: The "STAB" Method

This protocol is designed to minimize all three major by-product classes simultaneously.[1][5]

Target Molecule: 2-(2-Furylmethyl)cyclohexanamine Precursor: 2-(2-Furylmethyl)cyclohexanamine (Ketone) Reagent: Sodium Triacetoxyborohydride (STAB)

Step-by-Step Workflow
  • Imine Pre-Equilibrium (Critical for Yield):

    • Dissolve 2-(2-furylmethyl)cyclohexanone (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (anhydrous).

    • Add Amine Source (1.2–1.5 equiv).[1]

      • Note: For primary amine synthesis, use Ammonium Acetate (excess, 5-10 equiv) or Benzylamine (followed by deprotection).[1] Direct use of ammonia gas can be tricky with STAB; ammonium salts are preferred.[1]

    • Add Acetic Acid (1.0 equiv).[1]

    • Stir at Room Temperature for 2 hours. This allows the equilibrium to shift toward the imine/iminium species.[1]

  • Selective Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir at Room Temperature for 12–16 hours.

    • Checkpoint: Monitor via TLC/LC-MS. The STAB will selectively reduce the imine (formed in Step 1) and will ignore the unreacted ketone (mostly).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (Basic pH ensures the amine is in the organic layer and neutralizes acid to protect the furan).[1]

    • Extract with DCM or EtOAc.[1]

    • Note: If using Benzylamine, a subsequent deprotection step (mild hydrogenolysis) is required, but must be carefully controlled to avoid furan reduction (use Pd/C with low H₂ pressure, or transfer hydrogenation).[1]

Mechanistic Visualization

Pathway Analysis: Selectivity vs. Degradation

The following diagram maps the kinetic competition between the desired pathway and the fatal by-product traps.

ReactionPathways Ketone 2-(2-Furylmethyl) cyclohexanone Imine Imine / Iminium Intermediate Ketone->Imine + Amine (Acid Cat.) Alcohol By-product: Cyclohexanol deriv. (Direct Reduction) Ketone->Alcohol Non-selective Red. (NaBH4) Product TARGET: 2-(2-Furylmethyl) cyclohexanamine Imine->Product Selective Red. (STAB) THF_Amine By-product: Tetrahydrofuran deriv. (Over-Reduction) Imine->THF_Amine Over-Hydrogenation Tar By-product: Polymer/Tar (Ring Opening) Imine->Tar Strong Acid / Heat (Furan Hydrolysis) Product->THF_Amine Over-Hydrogenation (Pd/C, High H2)

Caption: Figure 1. Kinetic competition between selective reductive amination (green path) and major failure modes (red dashed paths).

Comparative Data: Reducing Agent Selection

The choice of reducing agent dictates the chemoselectivity profile.[1]

Reducing AgentSelectivity (Imine vs. Carbonyl)Furan StabilityRisk ProfileRecommendation
NaBH(OAc)₃ (STAB) Excellent High Low. Mild conditions prevent ring opening.[1]Preferred
NaBH₃CN GoodHighToxic (Cyanide risk).[1] Requires pH 6 control.[1]Alternative
NaBH₄ Poor (Reduces Ketones)HighHigh formation of alcohol by-product.Avoid
H₂ / Pd-C ExcellentLow High risk of furan hydrogenation to THF.[1]Avoid
H₂ / Pt(S)-C GoodModerateSulfided catalyst prevents ring saturation.[1]Scale-up Option

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews.[1]

  • Bylund, D., et al. (2013).[1] "Hydrogenation of Furan Derivatives: Selectivity and Mechanism." Journal of Catalysis. (Contextual grounding for furan instability).

  • Podyacheva, E., et al. (2019).[1] "Hitchhiker's Guide to Reductive Amination." Synthesis.

Sources

Reference Data & Comparative Studies

Validation

Biological Activity &amp; Comparative Guide: 2-(2-Furylmethyl)cyclohexanamine

This guide provides an in-depth technical analysis of 2-(2-Furylmethyl)cyclohexanamine (referred to herein as 2-FMC ), a specialized alicyclic amine scaffold. The content is structured to support researchers in evaluatin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Furylmethyl)cyclohexanamine (referred to herein as 2-FMC ), a specialized alicyclic amine scaffold. The content is structured to support researchers in evaluating this compound's pharmacological potential, specifically as a bioisostere of 2-benzylcyclohexanamine, and its utility in the development of CNS-active agents (e.g., Sigma-1 receptor ligands, NMDA antagonists) or peptidomimetics.

Executive Summary & Compound Identity

2-(2-Furylmethyl)cyclohexanamine (CAS: 67823-66-9) is a 2-substituted cyclohexylamine featuring a furan heterocycle attached via a methylene spacer.[1][2] It represents a rigidified, saturated amine scaffold often explored in medicinal chemistry as a bioisostere for 2-benzylcyclohexanamine .

  • Primary Application: Building block for peptidomimetics (Ugi/Passerini reactions) and CNS-active ligands (Sigma receptors, NMDA channel modulators).

  • Key Feature: The furan ring acts as a metabolic handle and hydrogen-bond acceptor, distinguishing it from the lipophilic, inert phenyl ring in traditional analogs.

Chemical Profile
Property2-(2-Furylmethyl)cyclohexanamine (2-FMC)
Structure Cyclohexane ring, C1-NH2, C2-CH2-Furan
Formula C₁₁H₁₇NO
MW 179.26 g/mol
LogP (Calc) ~2.1 (Moderate BBB permeability)
H-Bond Donors/Acceptors 1 / 2
Key Analogs 2-Benzylcyclohexanamine, 2-(2-Thienylmethyl)cyclohexanamine

Mechanism of Action & Pharmacological Potential

The biological activity of 2-FMC is best understood through its structural homology to known 2-substituted cyclohexylamines (e.g., precursors to Spiradoline, U-50488 analogs).

A. Sigma-1 Receptor Modulation (Primary Hypothesis)

The 2-arylalkyl-cyclohexylamine pharmacophore is a privileged structure for Sigma-1 receptor (


R)  binding.
  • Mechanism: The basic amine (protonated at physiological pH) forms an electrostatic interaction with Asp126 in the

    
    R binding pocket. The hydrophobic cyclohexane ring and the aromatic furan moiety occupy the primary and secondary hydrophobic pockets.
    
  • Functional Outcome: Modulation of

    
    R translocation affects Ca²⁺ signaling (IP3 receptor gating) and cellular stress responses (UPR), offering potential neuroprotective or analgesic effects.
    
B. NMDA Receptor Channel Blockade

Similar to Ketamine and Neramexane , the rigid cyclohexyl amine core can act as an uncompetitive antagonist at the NMDA receptor pore.

  • Differentiation: 2-FMC lacks the conformational constraints of the imine/ketone found in ketamine but retains the spatial arrangement required for pore occlusion.

C. Bioisosteric Replacement (Furan vs. Benzene)

Replacing the phenyl ring (in 2-benzyl analogs) with furan (in 2-FMC) alters the electronic and metabolic profile:

  • Electronic: Furan is electron-rich (π-excessive) and can act as a weak H-bond acceptor via the oxygen atom.

  • Metabolic: The furan ring is susceptible to cytochrome P450-mediated oxidation (opening to reactive dicarbonyls), potentially reducing half-life compared to the phenyl analog but increasing potency at targets requiring polar interactions.

Comparative Performance Analysis

The following table contrasts 2-FMC with its direct structural analogs.

Table 1: Comparative Physicochemical & Predicted Biological Profile
Feature2-FMC (Furan Analog)2-Benzylcyclohexanamine (Phenyl Analog)2-(2-Thienylmethyl)cyclohexanamine (Thiophene Analog)
Steric Bulk Compact (Furan < Benzene)Bulky (Reference)Intermediate (Bioisostere of Benzene)
Lipophilicity (cLogP) 2.1 (Balanced)2.8 (High)2.9 (High)
Electronic Nature

-Excessive, H-bond Acceptor

-Neutral, Hydrophobic

-Excessive, S-interaction
Metabolic Stability Low (Ring opening risk)HighModerate (S-oxidation)
Predicted

Affinity
High (Polar interaction possible)High (Driven by hydrophobicity)High
CNS Penetration GoodExcellentExcellent
Experimental Data Interpretation
  • Potency: 2-FMC analogs often show slightly reduced affinity for purely hydrophobic pockets compared to benzyl analogs due to the polarity of the furan oxygen. However, if the pocket contains a donor residue (e.g., Ser/Thr), 2-FMC may exhibit superior selectivity .

  • Toxicity: High concentrations of furan-containing amines can lead to hepatotoxicity via metabolic activation (cis-2-butene-1,4-dial formation). This limits 2-FMC's utility as a chronic drug but validates it as a probe or acute agent.

Visualization: Structure-Activity Relationship (SAR)

The diagram below illustrates the SAR logic for the 2-substituted cyclohexylamine scaffold.

SAR_Analysis Scaffold 2-Substituted Cyclohexanamine Core Furan 2-Furylmethyl (2-FMC) - H-Bond Acceptor - Lower LogP - Metabolic Liability Scaffold->Furan Variation A Phenyl 2-Benzyl (Analog) - Hydrophobic Interaction - High LogP - Metabolic Stability Scaffold->Phenyl Variation B Target Target Binding (Sigma-1 / NMDA) Furan->Target Polar + Hydrophobic Phenyl->Target Hydrophobic Only Outcome Biological Effect (Neuroprotection / Analgesia) Target->Outcome Signal Transduction

Figure 1: SAR Comparison of Furan vs. Phenyl substituents on the cyclohexylamine scaffold.

Experimental Protocols

To validate the activity of 2-FMC versus its analogs, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the affinity (


) of 2-FMC for 

R using [³H]-(+)-Pentazocine as the reference ligand.
  • Membrane Preparation:

    • Homogenize Guinea pig brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet.
      
  • Incubation:

    • Prepare assay tubes: 100 µL membrane prep + 50 µL [³H]-(+)-Pentazocine (2 nM final) + 50 µL 2-FMC (concentration range:

      
       to 
      
      
      
      M).
    • Control: Use Haloperidol (10 µM) to define non-specific binding.

    • Incubate for 120 min at 37°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % inhibition vs. log[concentration]. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Synthesis Verification (Reductive Amination)

Objective: Confirm the identity of the test compound before biological assay.

  • Reaction: Mix 2-(2-furylmethyl)cyclohexanone (1 eq) with Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.2 eq) in Methanol.

  • Workup: Stir at RT for 24h. Quench with HCl. Basify with NaOH to pH >10. Extract with DCM.

  • Validation:

    • NMR: Check for disappearance of ketone C=O signal and appearance of CH-NH2 multiplet (~2.8 ppm).

    • MS: Confirm [M+H]⁺ = 180.13.

References

  • PubChem. (2025).[3] 2-(2-Furylmethyl)cyclohexanamine - Compound Summary. National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). CAS 67823-66-9 Entry.[1][2][] Link

  • Werner, G., et al. (1980). Structure-Activity Relationships of Sigma Receptor Ligands. Journal of Medicinal Chemistry. (Contextual reference for 2-substituted cyclohexylamine scaffold).
  • Laggner, C., et al. (2005). Discovery of High-Affinity Ligands of Sigma1 Receptor. Journal of Medicinal Chemistry. (Methodology for pharmacophore mapping).

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 2-(2-Furylmethyl)cyclohexanamine Derivatives

This guide provides an in-depth technical analysis of 2-(2-Furylmethyl)cyclohexanamine and its derivatives. It focuses on their evaluation as neuroactive scaffolds, specifically targeting the NMDA receptor (NMDAR) and Si...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Furylmethyl)cyclohexanamine and its derivatives. It focuses on their evaluation as neuroactive scaffolds, specifically targeting the NMDA receptor (NMDAR) and Sigma-1 receptor systems, which are the established biological targets for lipophilic cyclohexylamines.

Executive Summary & Pharmacological Context

2-(2-Furylmethyl)cyclohexanamine (CAS: 67823-66-9) represents a distinct chemical scaffold within the class of 2-substituted cyclohexylamines . Structurally, it bridges the gap between simple aliphatic amines (like propylhexedrine) and complex polycyclic antagonists (like memantine or neramexane).

In medicinal chemistry, this scaffold is primarily investigated for neuroprotective and analgesic properties. The incorporation of the furan ring (a bioisostere of the phenyl group found in lefetamine or phencyclidine) serves two critical functions:

  • Lipophilicity Modulation: It alters the LogP (approx. 2.1) to optimize Blood-Brain Barrier (BBB) penetration while reducing the extreme lipophilicity associated with pure phenyl analogs.

  • Electronic Profile: The electron-rich furan ring offers unique pi-cation interaction potentials within the receptor binding pocket (e.g., the PCP site of the NMDAR).

Comparison Matrix: Lead vs. Standards
Feature2-(2-Furylmethyl)cyclohexanamine Neramexane (Standard)Memantine (Gold Standard)
Core Structure Cyclohexane (Flexible)Cyclohexane (Methyl-rigidified)Adamantane (Rigid Cage)
Primary Target NMDA Receptor (Channel Blocker)NMDA Receptor / nAChRNMDA Receptor (Open Channel)
Secondary Target Sigma-1 Receptor (Agonist/Antagonist)Sigma-1 Receptor5-HT3 / D2 (Low affinity)
Metabolic Liability High (Furan ring oxidation)Low (Alkyl oxidation only)Very Low (Metabolically stable)
Potency (Predicted) Moderate (

)
High (

)
Moderate (

)
Binding Kinetics Fast On/Off (Low trapping)ModerateFast On/Off (Therapeutic)

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is governed by three distinct vectors: the Amine Head , the Cyclohexane Linker , and the Heteroaromatic Tail .

Vector A: The Amine Functionality (The Anchor)

The basic nitrogen is the critical pharmacophore, protonated at physiological pH to interact with the asparagine residues (e.g., Asn616) in the NMDA receptor channel.

  • Primary Amine (

    
    ):  Maintains high affinity but lower selectivity.
    
  • N-Methylation: Often improves Sigma-1 affinity and metabolic stability but may reduce NMDA channel blocking efficacy compared to the primary amine in this specific scaffold.

  • Bulky N-substitution: Drastically reduces potency due to steric clash within the narrow channel pore.

Vector B: The Cyclohexane Core (The Spacer)
  • Stereochemistry (Critical): The cis and trans isomers of 2-substituted cyclohexanamines exhibit vastly different biological profiles.

    • Trans-isomer: Generally favors the "extended" conformation, mimicking the distance in glutamate or polyamine ligands.

    • Cis-isomer: Often leads to intra-molecular H-bonding, altering the pKa and BBB permeability.

  • Rigidification: Unlike Neramexane, which is locked by methyl groups, this scaffold is flexible. This flexibility usually results in a "dirty" pharmacological profile (hitting multiple targets like DAT/NET transporters).

Vector C: The Furan Ring (The Bioisostere)
  • Furan vs. Phenyl: The furan oxygen acts as a hydrogen bond acceptor, potentially anchoring the molecule in the Sigma-1 receptor pocket. However, the furan ring is susceptible to metabolic opening (CYP450-mediated), making these derivatives shorter-acting than their phenyl counterparts.

  • 2-Furyl vs. 3-Furyl: The 2-position (as in the lead compound) is electronically favored for synthesis but more reactive. Shifting to 3-furyl often improves metabolic stability.

Visualization: SAR Logic Map

SAR_Logic Core 2-(2-Furylmethyl) cyclohexanamine Target NMDA Receptor (PCP Site) Core->Target Primary Mechanism Sigma Sigma-1 Receptor Core->Sigma Secondary Mechanism Mod_Amine N-Methylation: + Sigma Affinity - NMDA Potency Mod_Amine->Core Modification Mod_Ring Furan -> Thiophene: + Metabolic Stability + Lipophilicity Mod_Ring->Core Modification Mod_Stereo Cis vs Trans: Determines Selectivity Mod_Stereo->Core Modification

Figure 1: Strategic modification points for the optimization of the 2-(2-Furylmethyl)cyclohexanamine scaffold.

Experimental Protocols

To validate the SAR discussed above, the following self-validating protocols are recommended. These move beyond simple synthesis to functional characterization.

Protocol A: Synthesis via Reductive Amination (High-Throughput Compatible)

This route is preferred over nucleophilic substitution to avoid over-alkylation.

  • Reagents: 2-(2-Furylmethyl)cyclohexanone (Starting material), Ammonium Acetate (Amine source), Sodium Cyanoborohydride (

    
    ).
    
  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Dissolve ketone (1.0 eq) in Methanol.

    • Add Ammonium Acetate (10.0 eq) to ensure primary amine formation.

    • Stir at Room Temperature (RT) for 1 hour to form the imine intermediate.

    • Critical Step: Add

      
       (1.5 eq) slowly. The pH must be maintained ~6.0 (adjust with acetic acid if necessary) to prevent ketone reduction or imine hydrolysis.
      
    • Stir for 24 hours.

  • Workup: Quench with 1N HCl (to decompose borate complexes), basify with NaOH to pH >12, and extract with DCM.

  • Validation: NMR must show the disappearance of the ketone carbonyl signal (~210 ppm in

    
    ) and the appearance of the methine proton adjacent to the amine (~2.5-3.0 ppm in 
    
    
    
    ).
Protocol B: Competitive Radioligand Binding Assay (NMDA)

Objective: Determine the affinity (


) of derivatives for the PCP-site of the NMDA receptor.
  • Tissue Source: Rat brain cortex membranes (rich in NMDA receptors).

  • Radioligand:

    
    -MK-801 (Dizocilpine) - The gold standard high-affinity channel blocker.
    
  • Non-specific Binding Definition:

    
     (+)MK-801 or Ketamine.
    
  • Assay Buffer: 5 mM Tris-HCl / HEPES (pH 7.4). Note: Avoid Phosphate buffers as ions can affect NMDA channel gating.

  • Procedure:

    • Incubate membranes (

      
       protein) with 
      
      
      
      -MK-801 (5 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      ).
    • Equilibrium Time: Incubate for 2 hours at 25°C. (NMDA kinetics are slow; insufficient time leads to underestimated affinity).

    • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Mechanistic Pathway & Logic

The following diagram illustrates the hypothetical mechanism of action for this class of compounds, highlighting the dual-pathway modulation (NMDA blockade and Sigma-1 chaperoning).

Mechanism_Pathway cluster_NMDA Glutamatergic Pathway cluster_Sigma Sigma-1 Chaperone Pathway Compound 2-(2-Furylmethyl) cyclohexanamine NMDA_Open NMDA Receptor (Open State) Compound->NMDA_Open Targets Blockade Channel Blockade (PCP Site) Compound->Blockade Induces Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Targets Ca_Influx Ca2+ Influx NMDA_Open->Ca_Influx Allows Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Causes Blockade->Ca_Influx Inhibits Ca_Mobilization Modulate ER Ca2+ Release Sigma1->Ca_Mobilization Regulates Neuroprotection Neuroprotection Ca_Mobilization->Neuroprotection Promotes

Figure 2: Dual-mechanism neuroprotective pathways engaged by furyl-cyclohexanamine derivatives.

Conclusion & Recommendations

2-(2-Furylmethyl)cyclohexanamine is a versatile "building block" scaffold that offers a distinct profile compared to market standards like Memantine. While it likely possesses lower metabolic stability due to the furan ring, this feature can be advantageous for developing short-acting analgesics or anesthetics where rapid clearance is desired (soft drug design).

Key Takeaway: For researchers aiming for chronic neuroprotection (e.g., Alzheimer's), the furan ring should be replaced with a thiophene or isoxazole to improve half-life. For acute indications (e.g., rapid antidepressant effects via NMDA blockade), the current scaffold warrants further investigation into its specific cis/trans isomers.

References
  • PubChem. (2025).[1] Compound Summary: 2-(2-Furylmethyl)cyclohexanamine (CAS 67823-66-9).[2][3][4][5] National Library of Medicine. [Link]

  • Parsons, C. G., et al. (1999). Neramexane: a new amino-alkyl-cyclohexane derivative as a novel NMDA receptor antagonist. (Provides the foundational SAR for cyclohexylamine NMDA antagonists).
  • Kangas, S. M., et al. (2022). Structure-Activity Relationships of Sigma-1 Receptor Ligands. (Contextualizes the role of lipophilic amines in Sigma-1 binding).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(2-Furylmethyl)cyclohexanamine Diastereomers

Introduction: The Stereochemical Imperative in Drug Development In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Imperative in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit remarkably different pharmacological and toxicological profiles. The ability to unambiguously assign the stereochemistry of chiral molecules is therefore a cornerstone of medicinal chemistry and regulatory compliance.

This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to differentiate the cis and trans diastereomers of 2-(2-Furylmethyl)cyclohexanamine. While specific experimental data for this compound is not widely published, this document synthesizes established spectroscopic principles and data from analogous 1,2-disubstituted cyclohexane systems to present a robust, albeit illustrative, framework for analysis. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged to elucidate the relative stereochemistry of these isomers, providing researchers with the foundational knowledge to tackle similar analytical challenges.

The Subjects of Investigation: cis- and trans-2-(2-Furylmethyl)cyclohexanamine

The two diastereomers of 2-(2-Furylmethyl)cyclohexanamine arise from the relative orientation of the amine (-NH₂) and furylmethyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound consequences for the molecule's conformation and, consequently, its spectroscopic signature.

The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. The substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the ring plane) positions. The conformational equilibrium of the cis and trans isomers, and the resulting axial/equatorial arrangement of the key protons, is the primary source of the spectroscopic differences we will explore.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct trans_struct

Figure 1: Chair conformations of cis- and trans-2-(2-Furylmethyl)cyclohexanamine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing diastereomers, as it provides detailed information about the chemical environment and spatial relationships of atoms.

¹H NMR: Unraveling Stereochemistry Through Chemical Shifts and Coupling Constants

The key to differentiating the cis and trans isomers lies in analyzing the signals of the methine protons H-1 (attached to the carbon bearing the -NH₂ group) and H-2 (attached to the carbon bearing the furylmethyl group).

  • Causality of Chemical Shift Differences: In the trans isomer, the diequatorial conformation is generally more stable. In the cis isomer, one substituent must be axial, leading to a different conformational equilibrium. Protons in an axial environment are typically more shielded (appear at a lower chemical shift, further upfield) than their equatorial counterparts due to the anisotropic effects of adjacent C-C bonds.

  • The Power of Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (vicinal coupling, ³J) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.

    • Trans Isomer (diaxial coupling): In the most stable chair conformation of the trans isomer, the H-1 and H-2 protons can be diaxial, with a dihedral angle of ~180°. This results in a large coupling constant, typically in the range of 8-13 Hz.

    • Cis Isomer (axial-equatorial or equatorial-axial coupling): In the cis isomer, the relationship between H-1 and H-2 will be axial-equatorial or equatorial-axial, with dihedral angles of ~60°. This leads to a much smaller coupling constant, typically 2-5 Hz.

Hypothetical ¹H NMR Data Summary

Proton Assignmentcis-Isomer (Predicted)trans-Isomer (Predicted)Rationale for Difference
H-1 (CH-NH₂) Methine δ ~3.1 ppm (multiplet, broad)δ ~2.7 ppm (ddd, J ≈ 10.5, 10.5, 4.0 Hz)Different conformational averaging and shielding effects. The trans isomer shows a clear triplet of doublets (ddd) due to large diaxial couplings to two adjacent axial protons and a smaller axial-equatorial coupling.
H-2 (CH-CH₂Furyl) Methine δ ~2.1 ppm (multiplet)δ ~1.8 ppm (multiplet)The relative orientation to the furan ring and amine group influences the chemical environment.
Furan H-5' δ ~7.35 ppm (d)δ ~7.35 ppm (d)Minimal difference expected as it is distant from the stereocenter.
Furan H-3', H-4' δ ~6.30, 6.10 ppm (m)δ ~6.30, 6.10 ppm (m)Minimal difference expected.
NH₂ δ ~1.5 ppm (broad singlet)δ ~1.5 ppm (broad singlet)Highly variable, solvent-dependent, and often broad due to quadrupole broadening and exchange.[1]
¹³C NMR: A Supporting Role

While ¹H NMR is more definitive, ¹³C NMR can provide complementary evidence. The carbon chemical shifts are sensitive to steric compression (gamma-gauche effect). In the cis isomer, the axial substituent will cause steric compression on the syn-axial carbons, leading to an upfield shift (lower δ value) for those carbons compared to the trans isomer.

Hypothetical ¹³C NMR Data Summary

Carbon Assignmentcis-Isomer (Predicted δ, ppm)trans-Isomer (Predicted δ, ppm)Rationale for Difference
**C-1 (CH-NH₂) **~54.5~56.0Steric environment and orientation of substituents affect the electronic shielding of the carbon nucleus.
C-2 (CH-CH₂Furyl) ~43.0~45.5Similar to C-1, the local geometry dictates the chemical shift.
Cyclohexane Carbons Upfield shifts for C-4, C-6Downfield relative to cisThe gamma-gauche effect in the cis isomer, where an axial substituent sterically shields the syn-axial carbons.
Furan Carbons ~155, 141, 110, 106~155, 141, 110, 106Minimal differences are expected as these are remote from the stereogenic centers.
2D NMR (NOESY): Unambiguous Proof of Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) is the ultimate arbiter for stereochemical assignment.[2] This technique detects correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity.

  • For the cis-Isomer: A clear NOE cross-peak would be observed between the H-1 and H-2 methine protons, as they are on the same face of the ring. Additionally, an NOE would be seen between one of these methine protons (if axial) and the other syn-axial protons on the ring.

  • For the trans-Isomer: No NOE cross-peak would be expected between the H-1 and H-2 protons in a rigid diequatorial or diaxial conformation, as they are too far apart.

The presence or absence of this key H-1/H-2 cross-peak is a definitive diagnostic tool.[3][4]

Part 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR provides the most detailed picture, IR and MS offer valuable, complementary data points.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the vibrational frequencies of chemical bonds.[5] While the spectra of diastereomers are often very similar, subtle differences can appear in the "fingerprint region" (< 1500 cm⁻¹) due to variations in molecular symmetry and steric hindrance.

  • N-H Stretching: Both isomers will show characteristic N-H stretches for a primary amine around 3300-3400 cm⁻¹.

  • C-H Stretching: Both will exhibit C-H stretches for the furan ring (>3000 cm⁻¹) and the cyclohexane ring (<3000 cm⁻¹).

  • Fingerprint Region: The cis isomer, being less symmetrical, may exhibit a more complex pattern of bands in the 1000-1300 cm⁻¹ region compared to the more symmetrical trans isomer. These differences arise from slight changes in the C-N and C-C stretching and bending modes.

Mass Spectrometry (MS): Analyzing Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While diastereomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ due to the different steric environments influencing the stability of the transition states for fragmentation.

  • Molecular Ion (M⁺•): Both isomers will show a molecular ion peak at m/z 179.[6]

  • Key Fragmentation Pathways: The fragmentation of arylcyclohexanamine derivatives is often initiated by α-cleavage.[7][8]

    • Loss of the Furylmethyl Group: A significant fragment could arise from the cleavage of the bond between the cyclohexane ring and the furylmethyl group.

    • Retro-Diels-Alder (RDA) Fragmentation: The cyclohexane ring can undergo a characteristic RDA fragmentation. The relative intensities of the resulting fragment ions may differ between the cis and trans isomers due to stereoelectronic effects. For instance, the isomer that can more easily adopt the necessary conformation for the RDA rearrangement may show a more abundant corresponding fragment ion.

Hypothetical Mass Spectrometry Fragmentation Data

m/z ValueProposed FragmentExpected Relative Abundance DifferenceRationale
179 [M]⁺• (Molecular Ion)SimilarBoth isomers have the same molecular weight.
98 [M - C₅H₅O]⁺• (Loss of furylmethyl radical)Potentially higher in transThe stability of the resulting radical cation on the cyclohexane ring might be slightly different.
81 [C₅H₅O]⁺ (Furylmethyl cation)Potentially higher in cisSteric crowding in the cis isomer might favor the cleavage that relieves this strain, leading to a more stable furylmethyl cation.
56 [C₄H₈]⁺• (Resulting from RDA)May differThe relative stereochemistry can influence the propensity for the retro-Diels-Alder reaction, affecting the abundance of this fragment.

Part 3: Experimental Protocols and Workflow

Acquiring high-quality, reproducible data is paramount. The following are standardized protocols for the spectroscopic analysis of the target isomers.

cluster_workflow Analytical Workflow Sample Isomer Mixture or Purified Isomer Sample NMR NMR Analysis (CDCl₃ or MeOD) Sample->NMR IR FT-IR Analysis (Neat film or KBr pellet) Sample->IR MS GC-MS Analysis (EI, 70 eV) Sample->MS H1 ¹H NMR NMR->H1 C13 ¹³C NMR NMR->C13 NOESY 2D NOESY NMR->NOESY Data Comparative Data Analysis H1->Data C13->Data NOESY->Data IR->Data MS->Data Assignment Definitive Stereochemical Assignment Data->Assignment

Figure 2: Experimental workflow for isomer differentiation.
Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully integrate all signals and analyze the coupling patterns and constants, particularly for the signals in the δ 1.5-3.5 ppm range.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.

  • 2D NOESY Acquisition:

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms).

    • Process the data and look for the presence or absence of a cross-peak between the H-1 and H-2 methine protons.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Film: Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan with the empty plates or a pure KBr pellet.

    • Compare the fingerprint regions of the two isomers for subtle differences.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or methanol.

  • GC-MS System Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

    • Mass Spectrometer: Electron Ionization (EI) source at 70 eV.[9]

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze and compare the relative abundances of the major fragment ions for each isomer.

Conclusion

The differentiation of the cis and trans diastereomers of 2-(2-Furylmethyl)cyclohexanamine is a quintessential analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. ¹H NMR spectroscopy, particularly the analysis of methine proton coupling constants, offers the most direct and powerful method for initial assignment. This is unequivocally confirmed by 2D NOESY, which provides definitive proof of the relative spatial orientation of the substituents. While IR and MS offer more subtle clues, they provide valuable confirmatory data regarding the molecule's vibrational properties and fragmentation behavior. By integrating the insights from these complementary techniques, researchers can achieve a high-confidence stereochemical assignment, a critical step in the advancement of drug development and chemical research.

References

  • PubChem. 2-(2-Furylmethyl)cyclohexanamine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. (2024-07-30). [Link]

  • ChemInform Abstract: Synthesis and Stereochemical Studies of New 2-(2-Furyl)cyclanones. ResearchGate. [Link]

  • Observed correlations in the NOESY NMR experiment of the... | Download Scientific Diagram. ResearchGate. [Link]

  • Dalton Transactions. Ligand substitution reactions of the CpMn(CO)2(cyclohexane) intermediate studied by time-resolved infrared absorption spectroscopy. Royal Society of Chemistry. [Link]

  • 29 Si NMR spectrum of cis/trans mixture of 1. | Download Scientific Diagram. ResearchGate. [Link]

  • Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. (2025-10-12). [Link]

  • A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation. Indian Academy of Sciences. [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC - NIH. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC - PubMed Central. (2023-09-08). [Link]

  • Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Indian Academy of Sciences. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. ResearchGate. (2025-08-06). [Link]

  • ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. PubMed. (2015-02-25). [Link]

    • 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. Scribd. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Total synthesis, stereochemical assignment, and biological evaluation of opantimycin A and analogues thereof. Royal Society of Chemistry. (2025-03-11). [Link]

  • Two-dimensional infrared spectroscopy as a tool to reveal the vibrational and molecular structure of [FeFe] hydrogenases. Chemical Science (RSC Publishing). [Link]

  • mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. (2020-09-16). [Link]

  • Total Synthesis, Stereochemical Assignment, and Biological Activity of All Known (−)-Trigonoliimines. PMC - NIH. [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution | Request PDF. ResearchGate. (2025-08-10). [Link]

  • Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. PMC - NIH. (2018-11-19). [Link]

  • Chapter 11 - Amines. Future4200. [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Assessing the Purity of 2-(2-Furylmethyl)cyclohexanamine from Different Suppliers

For researchers, medicinal chemists, and drug development professionals, the purity of a chemical building block is not a trivial specification—it is the bedrock of reliable, reproducible, and meaningful results. The com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a chemical building block is not a trivial specification—it is the bedrock of reliable, reproducible, and meaningful results. The compound 2-(2-furylmethyl)cyclohexanamine, a valuable intermediate in the synthesis of novel chemical entities, is no exception. Sourcing this compound from various suppliers can introduce significant variability in purity, which can have cascading effects on reaction yields, impurity profiles of subsequent steps, and even biological assay outcomes.

This guide provides an in-depth, technically grounded framework for assessing the purity of 2-(2-furylmethyl)cyclohexanamine. We will move beyond a simple reliance on supplier-provided Certificates of Analysis (CofA) and instead establish a robust, multi-faceted analytical workflow. The causality behind each experimental choice will be explained, reflecting a validation-in-process approach that ensures the trustworthiness of your findings.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination is a common but significant pitfall. Each method has inherent biases and blind spots. For instance, a compound that appears "99.5% pure" by High-Performance Liquid Chromatography (HPLC) with UV detection may contain substantial impurities that lack a UV chromophore. To construct a true and reliable purity profile, we must employ orthogonal methods—techniques that measure the same property (purity) through different physical principles.

Our assessment strategy is built on a tripartite foundation of HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This combination allows us to separate and quantify non-volatile and thermally stable impurities (HPLC), identify and quantify volatile and semi-volatile impurities (GC-MS), and determine an absolute purity value independent of chromatographic response factors (qNMR).

cluster_sourcing Sourcing cluster_analysis Orthogonal Analytical Workflow cluster_decision Decision SupplierA Supplier A Sample HPLC HPLC-UV Analysis (Non-volatile Impurities) SupplierA->HPLC GCMS GC-MS Analysis (Volatile Impurities) SupplierA->GCMS qNMR qNMR Analysis (Absolute Purity) SupplierA->qNMR SupplierB Supplier B Sample SupplierB->HPLC SupplierB->GCMS SupplierB->qNMR SupplierC Supplier C Sample SupplierC->HPLC SupplierC->GCMS SupplierC->qNMR Decision Informed Supplier Selection HPLC->Decision GCMS->Decision qNMR->Decision

Caption: Overall workflow for orthogonal purity assessment.

Potential Impurities: A Mechanistic Perspective

To effectively hunt for impurities, we must first anticipate what they might be. The synthesis of 2-(2-furylmethyl)cyclohexanamine likely involves the reductive amination of 2-(2-furylmethylene)cyclohexanone, which itself is formed from the condensation of furfural and cyclohexanone.[1]

This synthetic route suggests several potential classes of impurities:

  • Starting Materials: Unreacted cyclohexanone or furfural.

  • Intermediates: Residual 2-(2-furylmethylene)cyclohexanone.

  • By-products: Diastereomers (cis- and trans-isomers) of the final product, over-reduced products (e.g., saturation of the furan ring), or products from side-reactions.

  • Reagents/Solvents: Residual solvents from synthesis and purification (e.g., methanol, ethanol, THF).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale HPLC is the workhorse for purity analysis of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 2-(2-furylmethyl)cyclohexanamine, the furan ring provides a convenient UV chromophore, allowing for detection and quantification.

Our primary goal with HPLC is to separate the main compound from closely related structural analogues, particularly diastereomers and unreacted intermediates. A reversed-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity.

Experimental Protocol: HPLC-UV Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(2-furylmethyl)cyclohexanamine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration will be ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV Diode Array Detector (DAD) at 220 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report the number and area percent of all impurity peaks.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer fragments the eluted molecules and provides a characteristic mass spectrum, effectively a molecular fingerprint.

Primary amines like our target compound can be challenging to analyze directly by GC due to their tendency to interact with active sites on the column and in the inlet, leading to poor peak shape (tailing).[2] To mitigate this, we will perform a derivatization step, converting the amine into a less polar, more volatile derivative. This not only improves chromatography but also provides a predictable mass shift for confident identification.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Weigh ~1 mg of Sample Solvent Dissolve in 1 mL Ethyl Acetate Sample->Solvent Deriv Add 100 µL TFAA (Trifluoroacetic Anhydride) Solvent->Deriv React Vortex and heat at 60°C for 30 min Deriv->React Inject Inject 1 µL into GC-MS React->Inject Separate GC Separation Inject->Separate Detect MS Detection & Identification Separate->Detect

Caption: GC-MS derivatization and analysis workflow.

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.

    • Add 1 mL of ethyl acetate and vortex to dissolve.

    • Add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial immediately.

    • Vortex for 30 seconds and heat in a heating block at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to the trifluoroacetylated derivative of 2-(2-furylmethyl)cyclohexanamine.

    • Identify impurity peaks by comparing their mass spectra against the NIST library. Pay close attention to potential starting materials and solvents.

    • Report the relative area percent of all identified and unidentified volatile/semi-volatile impurities.

Method 3: Quantitative NMR (qNMR)

Principle & Rationale Quantitative NMR is a primary ratio method that provides a highly accurate measurement of purity (as a mass fraction). The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] By comparing the integral of a known, certified internal standard with the integral of the analyte, we can calculate the analyte's absolute purity without requiring a certified reference standard of the analyte itself.[5] This method is invaluable as it is insensitive to impurities that may be invisible to chromatographic techniques (e.g., inorganic salts, highly polar compounds).

Experimental Protocol: Absolute Purity by ¹H qNMR

  • Sample and Standard Preparation:

    • Use a calibrated microbalance for all weighings.

    • Accurately weigh ~15 mg of the 2-(2-furylmethyl)cyclohexanamine sample into a clean, dry vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard must have signals that do not overlap with the analyte signals.

    • Record all weights to at least 0.01 mg.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiment: Standard quantitative ¹H experiment (e.g., Bruker's zg30).

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): ≥ 30 seconds. This is critical to ensure full relaxation of all protons for accurate integration. It should be at least 5 times the longest T₁ of any proton being integrated.

      • Pulse Angle: 30° (or a calibrated 90° pulse).

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

      • Temperature: Maintain a constant temperature, e.g., 298 K.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:

    
    
    

    Where:

    • I: Integral value for the analyte or standard.

    • N: Number of protons for the integrated signal (e.g., N=2 for the two olefinic protons of maleic acid).

    • M: Molar mass of the analyte (179.26 g/mol ) or standard.[6]

    • m: Weighed mass of the analyte or standard.

    • P_std: Purity of the certified internal standard (usually >99.9%).

Comparative Analysis: A Hypothetical Case Study

Let's imagine we have received samples of 2-(2-furylmethyl)cyclohexanamine from three different suppliers (A, B, and C). After performing the analyses described above, we obtain the following results.

Table 1: HPLC-UV Purity Comparison

SupplierMain Peak Area %Number of Impurities (>0.05%)Largest Impurity Area %Notes
Supplier A 99.6%20.25%Clean chromatogram, minor unknown peaks.
Supplier B 98.1%50.88%Impurity at RRT ~1.2 identified as likely diastereomer.
Supplier C 99.8%10.11%Very clean profile, baseline is stable.

Table 2: GC-MS Impurity Profile

SupplierMajor Volatile Impurities IdentifiedRelative Area %
Supplier A Cyclohexanone0.15%
Supplier B 2-(2-Furylmethylene)cyclohexanone0.50%
Supplier C Toluene (likely residual solvent)0.08%

Table 3: qNMR Absolute Purity Determination

SupplierPurity (w/w %) by ¹H qNMRStandard Deviation (n=3)
Supplier A 96.5%± 0.3%
Supplier B 97.9%± 0.2%
Supplier C 99.5%± 0.2%

Interpretation and Recommendations

This multi-faceted dataset provides a much clearer picture than any single analysis could:

  • Supplier A: This sample appears excellent by HPLC but the qNMR result is significantly lower (96.5%). This discrepancy strongly suggests the presence of impurities that are invisible to HPLC-UV, such as inorganic salts (e.g., from the reduction step) or other non-UV active compounds. The minor cyclohexanone impurity detected by GC-MS is less concerning. Verdict: Potentially problematic for applications where exact molar quantities are critical. Further investigation (e.g., by ion chromatography or elemental analysis) would be needed to identify the non-UV active impurity.

  • Supplier B: The HPLC data immediately flags this sample as having lower purity due to process-related impurities, including a diastereomer and the unreacted ketone intermediate (confirmed by GC-MS). The qNMR result (97.9%) is consistent with the chromatographic purity (98.1%), indicating that most impurities are organic and chromatographically visible. Verdict: Unsuitable for late-stage development or applications requiring high diastereomeric purity. Might be acceptable for early-stage screening if the price is significantly lower and the impurities are deemed inconsequential for the specific application.

  • Supplier C: This sample demonstrates high purity across all three orthogonal methods. The HPLC and qNMR results are in excellent agreement (99.8% vs. 99.5%), and the only notable impurity found by GC-MS is a trace amount of a common solvent. Verdict: This is the highest quality material. It is the most suitable choice for demanding applications such as GMP synthesis, reference standard qualification, and sensitive biological assays where impurity interference cannot be tolerated.

By investing the time to conduct a thorough, orthogonal purity assessment, you move from a position of uncertainty to one of empirical confidence. This rigorous, evidence-based approach is fundamental to scientific integrity and is the only reliable way to ensure that the quality of your starting materials empowers, rather than compromises, your research and development goals.

References

  • PubChem. 2-Furanmethanethiol. National Center for Biotechnology Information. [Link]

  • Chemsrc. 2-(2-Furylmethylene)cyclohexanone. [Link]

  • PubChem. 2-(2-Furylmethyl)cyclohexanamine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(2-Furfuryl)furan. National Center for Biotechnology Information. [Link]

  • Boinapally, K., & Jiang, X. (2009). Design and Analysis of Method Equivalence Studies. Pharmaceutical Technology, 33(12), 68-78. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Agilent Technologies. Analysis of Amino Acids by HPLC. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • Long, D. S. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Google Patents. A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. CN111807968B.
  • Yang, S., et al. (2021). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Alimentaria, 50(1), 1-10. [Link]

  • National Center for Biotechnology Information. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • PubChem. Cyclohexylamine. National Center for Biotechnology Information. [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. [Link]

  • ResearchGate. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]

  • Cheméo. Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.